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  • Product: D-Methionine methylsulfonium bromide
  • CAS: 212757-14-7

Core Science & Biosynthesis

Foundational

Mechanism of action of D-methionine methylsulfonium bromide in cellular metabolism

An In-Depth Technical Guide to the Cellular Metabolism of S-Methylmethionine Foreword: Unraveling the Metabolic Significance of S-Methylmethionine S-Methylmethionine (SMM), historically referred to as "Vitamin U," is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Metabolism of S-Methylmethionine

Foreword: Unraveling the Metabolic Significance of S-Methylmethionine

S-Methylmethionine (SMM), historically referred to as "Vitamin U," is a fascinating and often overlooked derivative of the essential amino acid methionine.[1] First identified in cabbage juice for its potent gastroprotective properties, SMM is now understood to be a critical node in cellular metabolism, extending its influence far beyond the gastric mucosa.[2][3] This guide is designed for researchers, clinicians, and drug development professionals, providing a detailed exploration of SMM's mechanism of action. We will move beyond surface-level descriptions to dissect its core functions in one-carbon metabolism, its role as a potent cytoprotective agent, and the experimental frameworks required to validate its activity. Our objective is to present a cohesive narrative grounded in rigorous scientific evidence, illuminating the causality behind its diverse physiological effects.

The Central Hub: SMM's Role in the Methionine Cycle and One-Carbon Metabolism

The primary mechanism through which SMM exerts its widespread influence is its integration into the methionine cycle, a cornerstone of one-carbon metabolism.[4][5] This cycle is fundamental for cellular function, providing the methyl groups necessary for the synthesis and regulation of DNA, RNA, proteins, and phospholipids.[5][6][7]

Biosynthesis and the "SMM Cycle"

S-Methylmethionine is biosynthesized from L-methionine. The process involves the activation of methionine by ATP to form S-adenosylmethionine (SAM), the universal methyl donor, via the enzyme Methionine Adenosyltransferase (MAT).[1][4][8] Subsequently, the enzyme Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from a second SAM molecule to the sulfur atom of methionine, yielding SMM.[1][9]

Crucially, SMM is not a metabolic dead-end. It can donate its methyl group to homocysteine, a potentially toxic intermediate, to regenerate methionine.[10] This reaction is catalyzed by S-methylmethionine:homocysteine S-methyltransferase (HMT).[11][12] This creates a metabolic loop often referred to as the "SMM cycle."[11][13]

The significance of this cycle is twofold:

  • Regeneration of Methionine: It provides an alternative pathway to regenerate methionine, which is critical for protein synthesis and can be converted back to SAM.

  • Modulation of Homocysteine Levels: By converting homocysteine back to methionine, SMM helps to lower the levels of this amino acid, which, when elevated, is a risk factor for various pathologies.[10]

// Nodes Met [label="Methionine"]; SAM [label="S-Adenosylmethionine (SAM)\n(Universal Methyl Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-Adenosylhomocysteine (SAH)"]; Hcy [label="Homocysteine"]; SMM [label="S-Methylmethionine (SMM)", shape=ellipse, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation Reactions\n(DNA, RNA, Proteins)", shape=box, style=dashed];

// Edges Met -> SAM [label=" MAT (ATP -> PPi+Pi)"]; SAM -> SAH [label=" Methyltransferases\n(Methyl Group Donation)"]; SAH -> Hcy [label=" AHCY"]; Hcy -> Met [label=" MS (B12, Folate)"];

// SMM Loop Met -> SMM [label=" MMT (from SAM)", style=dashed, color="#4285F4"]; SMM -> Met [label=" HMT (to Homocysteine)", style=bold, color="#EA4335", penwidth=2];

// Connect SMM to Hcy -> Met reaction Hcy -> SMM [style=invis]; // Invisible edge for layout SMM -> Met [constraint=false];

// Nodes Met [label="Methionine"]; SAM [label="S-Adenosylmethionine (SAM)\n(Universal Methyl Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-Adenosylhomocysteine (SAH)"]; Hcy [label="Homocysteine"]; SMM [label="S-Methylmethionine (SMM)", shape=ellipse, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation Reactions\n(DNA, RNA, Proteins)", shape=box, style=dashed];

// Edges Met -> SAM [label=" MAT (ATP -> PPi+Pi)"]; SAM -> SAH [label=" Methyltransferases\n(Methyl Group Donation)"]; SAH -> Hcy [label=" AHCY"]; Hcy -> Met [label=" MS (B12, Folate)"];

// SMM Loop Met -> SMM [label=" MMT (from SAM)", style=dashed, color="#4285F4"]; SMM -> Met [label=" HMT (to Homocysteine)", style=bold, color="#EA4335", penwidth=2];

// Connect SMM to Hcy -> Met reaction Hcy -> SMM [style=invis]; // Invisible edge for layout SMM -> Met [constraint=false];

// Connect SAM to Methylation SAM -> Methylation [style=dashed, color="#5F6368"]; } The S-Methylmethionine (SMM) Cycle within One-Carbon Metabolism.

Impact on Cellular Methylation Potential

By supporting the regeneration of methionine and, consequently, the pool of SAM, SMM indirectly influences all cellular methylation reactions.[10] S-adenosylhomocysteine (SAH), the product of methylation reactions, is a potent inhibitor of methyltransferases.[7] One study found that SMM increases the activity of S-adenosyl-L-homocysteine hydrolase, the enzyme that breaks down SAH, while also selectively methylating the released homocysteine.[14] This dual action relieves product inhibition on methyltransferases, thereby stimulating overall methylation processes.[14] This epigenetic regulatory role is critical for controlling gene expression, and disruptions in this pathway are linked to numerous diseases.[7][15][16]

Multifaceted Cytoprotective Mechanisms

Beyond its central role in the methionine cycle, SMM exhibits a remarkable array of protective effects across various cell and tissue types through potent antioxidant and anti-inflammatory actions.[2][17][18][19]

Antioxidant Activity

SMM's antioxidant properties are a cornerstone of its protective effects. It functions through several interconnected mechanisms:

  • Enhancement of Glutathione (GSH) Production: Animal studies suggest that SMM may increase the production of glutathione, the cell's primary endogenous antioxidant.[17] This is a logical consequence of its role in the methionine cycle. By regenerating methionine, SMM supports the transsulfuration pathway, which converts homocysteine into cysteine—the rate-limiting amino acid for GSH synthesis.[20]

  • Direct Radical Scavenging: SMM has been identified as a novel free radical scavenger, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative damage.[2]

  • Reduction of Lipid Peroxidation: By mitigating oxidative stress, SMM has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and cell membrane damage.[18][21]

Anti-inflammatory Effects

Chronic inflammation is a driver of numerous diseases. SMM demonstrates significant anti-inflammatory activity by modulating key signaling pathways. In models of liver and kidney injury, SMM treatment has been shown to decrease the expression and levels of pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[9][18]

  • Interleukin-1β (IL-1β)[18]

  • Monocyte Chemoattractant Protein-1 (MCP-1)[18]

Furthermore, SMM can down-regulate the expression of inducible nitric oxide synthase (iNOS) and transforming growth factor-beta (TGF-β), both of which are involved in inflammatory and fibrotic processes.[9][22]

// Central Node SMM [label="S-Methylmethionine\n(SMM)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Primary Mechanisms OneCarbon [label="One-Carbon Metabolism\n(Methionine Cycle)"]; Antioxidant [label="Antioxidant Activity"]; AntiInflammatory [label="Anti-inflammatory Action"];

// Secondary Effects Methylation [label="Supports SAM Pool &\nEpigenetic Regulation", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="↑ Glutathione (GSH)\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenging [label="Direct ROS\nScavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Modulates Inflammatory\nGene Expression (iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tertiary Outcomes CellularProtection [label="Cellular Protection &\nHomeostasis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];

// Connections SMM -> OneCarbon; SMM -> Antioxidant; SMM -> AntiInflammatory;

OneCarbon -> Methylation; OneCarbon -> GSH [label="via Transsulfuration"];

Antioxidant -> GSH; Antioxidant -> Scavenging;

AntiInflammatory -> Cytokines; AntiInflammatory -> GeneExpression;

// Central Node SMM [label="S-Methylmethionine\n(SMM)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Primary Mechanisms OneCarbon [label="One-Carbon Metabolism\n(Methionine Cycle)"]; Antioxidant [label="Antioxidant Activity"]; AntiInflammatory [label="Anti-inflammatory Action"];

// Secondary Effects Methylation [label="Supports SAM Pool &\nEpigenetic Regulation", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="↑ Glutathione (GSH)\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenging [label="Direct ROS\nScavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Modulates Inflammatory\nGene Expression (iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tertiary Outcomes CellularProtection [label="Cellular Protection &\nHomeostasis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];

// Connections SMM -> OneCarbon; SMM -> Antioxidant; SMM -> AntiInflammatory;

OneCarbon -> Methylation; OneCarbon -> GSH [label="via Transsulfuration"];

Antioxidant -> GSH; Antioxidant -> Scavenging;

AntiInflammatory -> Cytokines; AntiInflammatory -> GeneExpression;

Methylation -> CellularProtection; GSH -> CellularProtection; Scavenging -> CellularProtection; Cytokines -> CellularProtection; GeneExpression -> CellularProtection; } Multifaceted Cytoprotective Mechanisms of SMM.

Summary of Effects on Key Metabolic and Inflammatory Biomarkers

The pleiotropic effects of SMM have been quantified across numerous preclinical studies. The following table summarizes key findings, providing a quantitative basis for its mechanistic actions.

ParameterModel SystemObservationImplicationReference
Liver Function Rat model of liver cancer↓ ALT, AST, GGT levelsHepatoprotective effect[23]
Oxidative Stress Rat model of nephrotoxicity↓ Malondialdehyde (MDA), ↑ Glutathione (GSH), Catalase, SODPotent antioxidant activity[18]
Inflammation Rat model of nephrotoxicity↓ TNF-α, IL-1β, MCP-1Anti-inflammatory action[18]
Gene Expression Rat model of liver cancer↓ Expression of TNF-α, iNOS, TGF-1β, Glypican 3Antitumor and anti-inflammatory gene regulation[9][22]
Glucose Metabolism High-fat-fed miceImproved fasting glucose, insulin, and HOMA-IRRegulation of glucose homeostasis[24]
Cell Proliferation Human dermal fibroblasts↑ Proliferation and migration via ERK1/2 pathwayWound healing and tissue repair[25]

Experimental Protocol: Assessing the Cytoprotective and Antioxidant Effects of SMM in an In Vitro Model of Oxidative Stress

To provide a practical framework for investigating SMM's mechanisms, this section details a self-validating protocol to assess its ability to protect cells from oxidative damage. The causality is established by pre-treating cells with SMM before inducing stress, thereby testing for a direct protective effect.

Objective: To determine if SMM pre-treatment can mitigate hydrogen peroxide (H₂O₂)-induced cytotoxicity and reduce intracellular ROS in a human hepatocyte cell line (e.g., HepG2).

Materials and Reagents
  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Pen-Strep

  • S-Methylmethionine (D-methionine methylsulfonium bromide)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Phosphate Buffered Saline (PBS)

  • DMSO

Step-by-Step Methodology
  • Cell Seeding and Culture:

    • Culture HepG2 cells in DMEM at 37°C, 5% CO₂.

    • Seed 1x10⁴ cells per well in a 96-well plate for viability assays and 5x10⁵ cells per well in a 6-well plate for ROS analysis.

    • Allow cells to adhere for 24 hours.

  • SMM Pre-treatment:

    • Prepare a stock solution of SMM in sterile PBS.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of SMM (e.g., 0, 1, 5, 10 mM).

    • Incubate for 24 hours. This pre-incubation period allows cells to metabolize SMM and upregulate protective pathways.

  • Induction of Oxidative Stress:

    • After 24 hours of SMM pre-treatment, remove the medium.

    • Add fresh medium containing a pre-determined cytotoxic concentration of H₂O₂ (e.g., 500 µM) to all wells except the negative control.

    • Incubate for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the H₂O₂-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

  • Intracellular ROS Measurement (DCFDA Assay):

    • Following H₂O₂ treatment in the 6-well plate, wash cells twice with warm PBS.

    • Add 1 mL of 10 µM DCFDA solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash cells again with PBS.

    • Measure fluorescence using a plate reader or flow cytometer (Ex/Em ~485/535 nm). Reduced fluorescence indicates lower intracellular ROS levels.

// Final Outcome Outcome [label="Data Interpretation:\nAssess SMM's Cytoprotective Efficacy", shape=document, fillcolor="#FEF7E0", fontcolor="#202124"]; Viability -> Outcome; ROS -> Outcome; } Workflow for Assessing SMM's Cytoprotective Effects.

Conclusion and Future Directions

S-Methylmethionine is a metabolically active compound whose mechanism of action is centered on its integral role in the methionine cycle. By serving as a methyl donor to homocysteine, it regenerates methionine, thereby supporting the cellular methylation potential essential for epigenetic regulation and simultaneously bolstering the antioxidant system through the transsulfuration pathway. These core metabolic functions give rise to its observed antioxidant, anti-inflammatory, and broad cytoprotective effects.[10][17][18]

While preclinical data are compelling, the full therapeutic potential of SMM remains to be unlocked.[17][18] Future research must focus on well-designed human clinical trials to validate its efficacy in conditions linked to oxidative stress and inflammation, such as non-alcoholic fatty liver disease, inflammatory bowel disease, and as an adjunct in cancer therapy to mitigate treatment-related toxicities.[3][9][17] The continued exploration of SMM offers a promising avenue for developing novel, metabolism-centric therapeutic strategies.

References

  • Caring Sunshine. (n.d.). Relationship: Liver Detoxification and S-Methylmethionine.
  • Balla, T., et al. (n.d.). S-methylmethionine alters gene expression of candidate genes in Maize dwarf mosaic virus infected and drought stressed maize plants.
  • (n.d.). VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY.
  • Doba, S., et al. (2025, December 1). Pharmacological effects of S-methylmethionine sulfonium chloride (vitamin U).
  • Wikipedia. (n.d.). S-Methylmethionine.
  • Kruchinina, T. V., et al. (2018). [S-methylmethionin (vitamin U): experimental studies and clinical perspective]. PubMed.
  • (2024, December 26). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. PMC.
  • (n.d.). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. PMC.
  • (2025, December 31). Pharmacological effects of S-methylmethionine sulfonium chloride (vitamin U).
  • (n.d.). Role of S-methylmethionine in the plant metabolism. Request PDF - ResearchGate.
  • (2024, June 17). Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways.
  • (n.d.). The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin. PMC.
  • Caring Sunshine. (n.d.). Relationship: Stomach and S-Methylmethionine.
  • (n.d.). S-Methylmethionine Metabolism in Escherichia coli. PMC - NIH.
  • (2021, September 15). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. MDPI.
  • (2021, September 15). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. PubMed.
  • (2025, October 15). The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin. ResearchGate.
  • (n.d.). [Radiation-protective effect of S-methylmethionine (vitamin U)]. PubMed.
  • Creative Proteomics. (n.d.). ONE-CARBON METABOLISM.
  • Creative Proteomics. (n.d.). Overview of Methionine Metabolic Pathway.
  • (2024, December 26). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. PubMed.
  • (2021, January 31). Sensing and Signaling of Methionine Metabolism. SciSpace.
  • (2021, September 15). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. MDPI.
  • (n.d.). Simplified chart of the one-carbon metabolism. In the methionine cycle,.... ResearchGate.
  • (2024, December 26). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. MDPI.
  • (n.d.). One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes. PMC.
  • (2017, July 28). Low Homocysteine Levels: Health Risks and Consequences. MTHFR Support.
  • (2025, July 28). How does S-adenosylmethionine (SAMe) lower homocysteine levels?. Dr.Oracle.
  • (n.d.). Metabolic pathways and genes associated with Met metabolism . Key.... ResearchGate.
  • (2025, August 10). Interactions of S-methylmethionine and UV-B can modify the defence mechanisms induced in maize. ResearchGate.
  • Areshkina, L. Ia, et al. (1979). [The mechanism of action of S-methylmethionine]. PubMed.
  • (2019, August 27). The Impact of One Carbon Metabolism on Histone Methylation. Frontiers.
  • (n.d.). Bioavailability of S-Adenosyl Methionine and Impact on Response in a Randomized Controlled Trial in Major Depressive Disorder. PMC.
  • (2024, September 2). One-carbon metabolism supports S-adenosylmethionine and m6A methylation to control the osteogenesis of bone marrow stem cells and bone formation. PubMed.
  • (n.d.). Effect of Supplemental Methionine on Plasma Homocysteine Concentrations in Healthy Men: A Preliminary Study. IMR Press.
  • (n.d.). Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver. MDPI.
  • (n.d.). Suppressed Methionine γ-Lyase Expression Causes Hyperaccumulation of S-Methylmethionine in Soybean Seeds. PMC.
  • (2023, August 31). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.

Sources

Exploratory

Comprehensive Technical Guide on D-Methionine Methylsulfonium Bromide: Structure, Physicochemical Properties, and Synthesis

Executive Summary D-Methionine methylsulfonium bromide (D-MMSB) is a highly specialized sulfonium compound and the specific D-enantiomer of the widely recognized "Vitamin U" bromide. While historically overshadowed by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Methionine methylsulfonium bromide (D-MMSB) is a highly specialized sulfonium compound and the specific D-enantiomer of the widely recognized "Vitamin U" bromide. While historically overshadowed by its L-isomer or racemic mixtures, D-MMSB has emerged as a critical pharmacological candidate. Recent pharmacological evaluations demonstrate its profound efficacy in countering acetaminophen-induced liver injury and acting as a shielding agent against cisplatin-induced nephrotoxicity ()[1]. This whitepaper provides an authoritative, in-depth analysis of the chemical structure, physicochemical properties, and synthesis methodologies of D-MMSB, tailored for researchers and drug development professionals.

Chemical Identity and Structural Elucidation

D-MMSB is characterized by a positively charged sulfonium center bonded to two methyl groups and a propyl chain containing both a primary amino and a carboxyl functional group ()[2]. The presence of the bromide counterion balances the permanent positive charge of the sulfonium cation.

The stereocenter at the alpha-carbon is strictly in the (R)-configuration, distinguishing it from the naturally occurring L-isomer. The dual presence of hydrophilic amino/carboxyl groups and the ionic sulfonium-bromide pair imparts unique physicochemical behaviors, notably its extreme polarity, high solubility in aqueous media, and its biological role as a potent methyl donor.

Physicochemical Properties

The quantitative physicochemical properties of D-MMSB dictate its handling, stability, and formulation parameters in drug development.

PropertyValue
Chemical Name D-Methionine methylsulfonium bromide
IUPAC Name [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium bromide
CAS Registry Number 212757-14-7[1]
Molecular Formula C6H14BrNO2S[3]
Molecular Weight 244.15 g/mol [1]
Exact Mass 242.99286 Da[3]
Melting Point ~139 °C (decomposes)[4]
Physical Appearance White crystalline solid/powder
Solubility Highly soluble in water and polar organic solvents[2]

Synthesis and Purification Workflow

The synthesis of D-MMSB relies on the S-alkylation of D-methionine using methyl bromide. Designing this workflow requires strict adherence to thermodynamic and kinetic principles to balance yield and purity ()[5].

Causality of Experimental Choices:

  • Alkylating Agent: Methyl bromide is preferred over dimethyl sulfate to avoid the cumbersome downstream removal of sulfate byproducts and the hazardous use of concentrated sulfuric acid[5].

  • Temperature Control: The reaction must be maintained strictly between 15 °C and 40 °C. Exceeding 40 °C induces the saponification (hydrolysis) of methyl bromide, dramatically reducing yield, whereas temperatures below 15 °C result in sluggish, incomplete alkylation of the thioether group[5].

  • Pressure: Conducting the reaction in a sealed, pressurized reactor (3–4 atm) ensures that the highly volatile methyl bromide remains in the liquid phase, driving the bimolecular nucleophilic substitution (SN2) forward to completion[5].

SynthesisWorkflow A D-Methionine (Precursor) C Pressurized Reactor (15-40°C, Solvent) A->C B Methyl Bromide (Alkylating Agent) B->C D In-Process Control (HPLC/TLC Validation) C->D Monitor Conversion E Crystallization (0 to -10°C) D->E Precursor Depleted F D-MMSB (Final Product) E->F Filtration & Drying

Fig 1. Step-by-step synthesis workflow of D-MMSB highlighting critical in-process controls.

Protocol: High-Yield Synthesis of D-MMSB
  • Preparation: Suspend 1.0 molar equivalent of highly pure D-methionine in a solvent mixture (e.g., ice water or methanol/water) within a pressure-tight, chemically inert reactor (e.g., V4A steel or glass-lined)[5].

  • Alkylation: Inject 1.1 to 1.5 molar equivalents of methyl bromide into the sealed vessel[5].

  • Pressurized Reaction: Stir the mixture at 35 °C for 3 to 4 hours. The internal pressure will naturally stabilize around 3 to 4 atm as the ternary compound forms[5].

  • Self-Validating In-Process Control (IPC): Withdraw a micro-aliquot and analyze via thin-layer chromatography (TLC) using a ninhydrin stain. The protocol validates itself when the D-methionine spot completely disappears, confirming 100% precursor conversion and preventing downstream purification bottlenecks[5].

  • Purification: Vent excess methyl bromide safely. Treat the resulting solution with activated charcoal to remove colored impurities, filter, and evaporate under vacuum at 45 °C until a syrupy residue forms[5].

  • Crystallization: Triturate the residue in cold methanol (0 to -10 °C) for 9 hours to selectively crystallize the D-MMSB salt. Filter, wash with cold methanol, and dry in vacuo at 70 °C[5].

Analytical Validation and Characterization

Because D-MMSB is a permanently charged, highly polar sulfonium salt, traditional reversed-phase C18 columns suffer from poor retention and peak tailing.

Causality of Analytical Choices: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed because the water-rich layer immobilized on the HILIC stationary phase effectively retains the polar sulfonium cation, ensuring sharp, symmetrical peaks for accurate quantification.

Protocol: HILIC-MS Characterization
  • Sample Preparation: Dissolve 1 mg of the synthesized D-MMSB in 1 mL of Acetonitrile/Water (75:25, v/v) containing 10 mM ammonium formate to maintain ionic strength.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column. Utilize a gradient of aqueous ammonium formate and acetonitrile.

  • Mass Spectrometry Validation: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The analytical workflow is self-validating when the intact sulfonium cation [M - Br]+ is detected at exactly m/z 164.07, confirming the structural integrity of the sulfonium center without thermal degradation.

Biological Mechanisms and Pharmacological Applications

D-MMSB functions as a highly active biochemical methyl donor. The labile nature of the sulfonium-methyl bond allows it to participate readily in transmethylation reactions, transferring a methyl group to various biological substrates[4].

In pharmacological contexts, D-MMSB bypasses metabolic bottlenecks that occur during severe cellular stress. By acting as a direct precursor in the methionine cycle, it replenishes intracellular glutathione (GSH) pools and modulates oxidative stress pathways. This mechanism is the foundation for its proven efficacy in mitigating chemical-induced toxicities, such as acetaminophen-induced hepatotoxicity and cisplatin-induced nephrotoxicity[1].

BiochemicalPathway MMSB D-MMSB (Methyl Donor) Met Methionine MMSB->Met Methyl Transfer Hcy Homocysteine Hcy->Met BHMT SAM S-Adenosylmethionine (SAM) Met->SAM MAT Enzyme Target Methylated Biomolecules SAM->Target Methylation

Fig 2. Biochemical transmethylation pathway illustrating D-MMSB's role as a methyl donor.

References

  • UK Chemical Suppliers. "D-Methionine methylsulfonium bromide - Efficacy and Chemical Properties." UK Chemical Suppliers Catalog. Available at:[Link]

  • Google Patents (DE1239697B). "Process for the preparation of methionine methylsulfonium chloride or bromide." German Patent Office.
  • Wikipedia. "S-Methylmethionine - Biosynthesis and Biochemical Function." Wikimedia Foundation. Available at:[Link]

Sources

Foundational

Role of D-methionine methylsulfonium bromide in biological methylation pathways

An In-Depth Technical Guide to the Role of D-Methionine Methylsulfonium Bromide in Biological Methylation Pathways Abstract While S-adenosylmethionine (SAM) is the universal methyl donor in biological systems, the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of D-Methionine Methylsulfonium Bromide in Biological Methylation Pathways

Abstract

While S-adenosylmethionine (SAM) is the universal methyl donor in biological systems, the synthetic stereoisomer D-methionine methylsulfonium bromide (D-MMSB) has emerged as a critical chiral probe and diagnostic reagent. Unlike its L-enantiomer (commonly known as Vitamin U), D-MMSB exhibits unique stereospecific orthogonality. This whitepaper explores the mechanistic role of D-MMSB in methylation pathways, detailing its primary application in zero-background enzymatic assays for cardiovascular biomarkers, alongside its emerging pharmacological utility.

Mechanistic Role: The Power of Stereospecific Orthogonality

In biological methylation, methyltransferases typically rely on SAM to transfer a methyl group to a substrate, yielding S-adenosylhomocysteine (SAH). However, studying these pathways or quantifying intermediate metabolites like homocysteine (Hcy) in complex biological matrices (e.g., human plasma) is notoriously difficult due to high endogenous background levels of L-amino acids.

D-MMSB solves this analytical bottleneck through stereospecific orthogonality .

When D-MMSB is utilized as an exogenous methyl donor by enzymes such as homocysteine S-methyltransferase (HMT), it donates a methyl group to homocysteine. The reaction yields two products: L-methionine (derived from the methylated homocysteine) and D-methionine (the demethylated remnant of D-MMSB)[1].

Because human plasma contains virtually zero endogenous D-methionine, the generation of D-methionine serves as a highly specific, 1:1 stoichiometric proxy for the original homocysteine concentration. This eliminates the signal-to-noise issues that plague assays relying on L-amino acid detection[2].

Pathway Hcy Homocysteine (From Plasma) HMT Homocysteine S-methyltransferase Hcy->HMT DMMSB D-MMSB (Exogenous Donor) DMMSB->HMT LMet L-Methionine (High Background) HMT->LMet DMet D-Methionine (Zero Background) HMT->DMet DAAO D-Amino Acid Oxidase (DAAO) DMet->DAAO H2O2 Hydrogen Peroxide DAAO->H2O2 Signal Colorimetric Signal H2O2->Signal Peroxidase + Chromogen

Fig 1: Orthogonal methylation pathway utilizing D-MMSB to bypass endogenous L-amino acid interference.

Comparative Analysis of Methyl Donors in Diagnostics

To understand why D-MMSB is preferred over natural methyl donors in specific diagnostic and pharmacological applications, we must evaluate their biochemical stability, cost, and byproduct detectability.

Table 1: Biochemical Comparison of Methyl Donors for In Vitro Diagnostics

Property / DonorS-Adenosylmethionine (SAM)L-Methionine Methylsulfonium (L-SMM)D-Methionine Methylsulfonium Bromide (D-MMSB)
Biological Role Universal natural methyl donorPlant-derived methyl donor (Vitamin U)Synthetic chiral probe / diagnostic reagent
Demethylated Byproduct S-Adenosylhomocysteine (SAH)L-MethionineD-Methionine
Background Interference High (Endogenous SAH/SAM)Severe (Endogenous L-Met in plasma is ~20-30 µM)None (Endogenous D-Met is negligible)
Chemical Stability Low (Requires low pH, cold storage)High (Stable salt form)High (Stable bromide salt)
Downstream Detection Complex (Requires SAH hydrolase coupling)Impossible in crude plasma without chromatographySimple (Direct oxidation via D-Amino Acid Oxidase)

Clinical Application: The Enzymatic Homocysteine Assay

Elevated total plasma homocysteine (tHcy) is an independent risk factor for cardiovascular disease and thrombosis[2]. Traditional HPLC or GC-MS methods are low-throughput and require expensive instrumentation. The development of a colorimetric enzymatic assay using D-MMSB revolutionized high-throughput clinical screening[1].

Causality in Assay Design (Self-Validating System)

As an application scientist, you cannot simply measure H2O2 in plasma without accounting for endogenous oxidative stress markers. The assay protocol below is designed as a self-validating system. By utilizing a "Blank" that lacks the HMT enzyme, any endogenous D-amino acids or pre-existing peroxides are subtracted from the final absorbance, ensuring that the detected signal is strictly causally linked to the D-MMSB methylation event.

Step-by-Step Methodology: High-Throughput tHcy Quantification

Reagent Preparation:

  • Reagent 1 (R1 - Reduction & Oxidation): 10 mM Tris-HCl (pH 8.0), 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), 2 U/mL D-Amino Acid Oxidase (DAAO), 5 U/mL Horseradish Peroxidase (HRP), 1 mM TOOS (chromogen).

  • Reagent 2 (R2 - Methylation Trigger): 10 mM Tris-HCl (pH 8.0), 5 mM D-MMSB, 10 U/mL Homocysteine S-methyltransferase (HMT), 1 mM 4-aminoantipyrine (4-AAP).

Protocol:

  • Disulfide Reduction: Pipette 10 µL of human plasma into a 96-well microtiter plate. Add 150 µL of R1 .

    • Rationale: ~70% of plasma homocysteine is covalently bound to albumin via disulfide bonds. TCEP selectively reduces these bonds to liberate free Hcy without interfering with downstream enzymes.

  • Background Elimination (Incubation 1): Incubate at 37°C for 5 minutes.

    • Rationale: During this phase, DAAO and HRP clear any trace endogenous D-amino acids or peroxides present in the raw plasma, establishing a true zero-background baseline.

  • Methylation & Signal Generation: Add 50 µL of R2 to the wells. Incubate at 37°C for 10 minutes.

    • Rationale: HMT catalyzes the transfer of the methyl group from D-MMSB to Hcy. The resulting D-methionine is immediately oxidized by DAAO, yielding H2O2. The H2O2 drives the HRP-catalyzed oxidative coupling of TOOS and 4-AAP to form a quinoneimine dye.

  • Quantification: Measure the absorbance at 555 nm using a microplate reader. Calculate the tHcy concentration against a standard curve of known L-homocysteine concentrations.

AssayWorkflow Step1 1. Sample Prep Reduce disulfides with TCEP Step2 2. Background Clearance DAAO clears endogenous noise Step1->Step2 Validation Internal Control Run parallel well without HMT Step1->Validation Baseline subtraction Step3 3. Methylation Trigger Add D-MMSB + HMT Step2->Step3 Step4 4. Signal Generation HRP + Chromogen Coupling Step3->Step4 Validation->Step4 Baseline subtraction

Fig 2: Step-by-step workflow for the self-validating enzymatic homocysteine assay.

Pharmacological Insights and Future Directions

Beyond its role as an in vitro diagnostic reagent, D-MMSB is gaining traction in pharmacological research. While the L-isomer (Vitamin U) has long been used for gastrointestinal ulcer treatment, recent studies have identified specific protective roles for the D-MMSB bromide salt in severe chemical toxicities[3].

1. Mitigation of Acetaminophen-Induced Liver Injury: Acetaminophen overdose depletes hepatic glutathione, leading to severe oxidative stress and hepatocyte necrosis. D-MMSB acts as a stable, slow-release precursor in the transsulfuration pathway. Because D-amino acids are metabolized more slowly than their L-counterparts, D-MMSB provides a sustained release of methyl groups and sulfur, aiding in the prolonged regeneration of intracellular glutathione pools[3][4].

2. Shielding Against Cisplatin-Induced Nephrotoxicity: Cisplatin, a potent chemotherapeutic, causes severe nephrotoxicity via the accumulation of reactive oxygen species (ROS) in renal tubules. D-MMSB has emerged as a promising candidate for shielding renal tissue[3]. The sulfonium moiety acts as an electrophilic scavenger, neutralizing reactive intermediates before they can induce DNA cross-linking in healthy renal cells, without compromising the antineoplastic efficacy of cisplatin.

Conclusion

D-methionine methylsulfonium bromide represents a triumph of applied stereochemistry in biochemical engineering. By leveraging the strict stereospecificity of mammalian enzymes, D-MMSB bypasses the noise of the endogenous L-amino acid pool, enabling highly accurate, high-throughput diagnostics for cardiovascular risk assessment. As its pharmacological profile expands into hepatoprotection and nephroprotection, D-MMSB bridges the gap between a specialized chiral probe and a therapeutic candidate.

References

  • Esaki, N., & Tohru, Y. (2006). Method of measuring homocysteine (U.S. Patent No. 7,135,306 B2). U.S. Patent and Trademark Office.
  • Ducros, V., Belva-Besnet, H., Colin, P., et al. (2002). Methods for homocysteine analysis and biological relevance of the results. Journal of Chromatography B, 781(1-2), 207-226. Available at:[Link]

  • UK Chemical Suppliers Database. (n.d.). D-Methionine methylsulfonium bromide specifications and pharmacological applications. Cenik Chemicals. Available at:[Link]

Sources

Exploratory

Thermal stability of D-methionine methylsulfonium bromide in aqueous solutions

Thermal Stability and Degradation Kinetics of D-Methionine Methylsulfonium Bromide in Aqueous Solutions: A Comprehensive Technical Guide Introduction D-methionine methylsulfonium bromide (the D-enantiomer of the compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Degradation Kinetics of D-Methionine Methylsulfonium Bromide in Aqueous Solutions: A Comprehensive Technical Guide

Introduction D-methionine methylsulfonium bromide (the D-enantiomer of the compound commonly known as Vitamin U) is a critical sulfonium derivative utilized in chiral assays, specific enzymatic studies (such as D-amino acid oxidase assays), and advanced pharmaceutical formulations[1]. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of sulfonium compounds in aqueous media. The intrinsic electrophilicity of the sulfonium pole makes it highly susceptible to nucleophilic attack and thermal degradation. Because the thermal cleavage of the sulfonium group in an achiral aqueous environment is not stereoselective, the degradation kinetics of the D-enantiomer perfectly mirror those of the naturally abundant L-enantiomer (S-methylmethionine)[2].

This whitepaper provides an in-depth mechanistic analysis, thermodynamic profiling, and field-proven protocols for evaluating and preserving the thermal stability of D-methionine methylsulfonium bromide in aqueous solutions.

Mechanistic Causality of Thermal Degradation

To stabilize a molecule, one must first understand how and why it degrades. The sulfonium group (–S⁺(CH₃)₂–) in D-methionine methylsulfonium bromide is an excellent leaving group. When subjected to thermal stress in an aqueous environment, the molecule undergoes a non-enzymatic degradation pathway. The primary mechanism is a nucleophilic substitution/elimination reaction where water (or hydroxide ions) attacks the molecule, leading to the cleavage of the sulfonium group[2].

This cleavage yields two primary byproducts:

  • Dimethyl Sulfide (DMS) : A highly volatile compound responsible for the characteristic "cabbage-like" or "seaweed-like" off-flavor in thermally processed foods[3].

  • D-Homoserine : The remaining amino acid backbone[2].

Pathway A D-Methionine Methylsulfonium Bromide (Intact Precursor) B Thermal Stress (Δ) & Aqueous Hydrolysis A->B Activation Energy C Dimethyl Sulfide (DMS) (Volatile Odorant) B->C Cleavage of Sulfonium Group D D-Homoserine (Amino Acid Byproduct) B->D Nucleophilic Substitution E Bromide Ion (Br⁻) B->E Dissociation

Thermal degradation pathway of D-methionine methylsulfonium bromide in aqueous solution.

Thermodynamic & Kinetic Profiling

The thermal degradation of methylmethionine sulfonium ions strictly follows first-order kinetics[2]. The rate constant ( k ) is highly dependent on two critical environmental factors: temperature and pH.

  • Temperature Dependence : The reaction obeys the Arrhenius equation. Experimental data demonstrates that the degradation rate doubles for every 5–6 °C increase in temperature[2]. At 60 °C, the compound exhibits remarkable stability with no marked decomposition over short periods, whereas at 90 °C to 100 °C, degradation is rapid and significant[4].

  • pH Dependency : The stability of the sulfonium ion is inversely proportional to the pH of the aqueous solution. In acidic environments (e.g., citrate or acetate buffers at pH 4.0–4.4), the molecule is highly stable because the concentration of nucleophilic hydroxide ions (OH⁻) is minimized[5]. Conversely, in neutral to alkaline solutions (pH ≥ 6.8), the degradation accelerates exponentially. For instance, at pH 6.8, 20% of the compound degrades after 30 minutes at 100 °C, compared to only 8% at pH 4.4[5].

Quantitative Data Presentation The following table summarizes the kinetic stability of methionine methylsulfonium derivatives under various aqueous conditions, synthesizing data from robust isotope dilution assays and chromatographic studies[5],[4].

Matrix / Buffer SystempH LevelTemperature (°C)Time (min)% DegradationPrimary Byproduct
Sodium Acetate Buffer4.410030~8%Dimethyl Sulfide
Citrate Buffer5.890120~35%Dimethyl Sulfide
Citric Acid Buffer6.810030~20%Dimethyl Sulfide
Borate Buffer9.090120>80%Dimethyl Sulfide
Aqueous Extract5.860120NegligibleNone

Experimental Protocol: Stability Testing & Quantification

To establish a self-validating system for testing the stability of D-methionine methylsulfonium bromide in your own laboratory, you must quantify both the disappearance of the intact precursor and the appearance of the volatile DMS byproduct. This mass-balance approach ensures that no alternative degradation pathways are skewing the kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 5 mmol/L sodium acetate buffer (pH 4.4) and a 5 mmol/L citric acid buffer (pH 6.8) to represent stable and labile conditions, respectively[5].

  • Sample Spiking : Dissolve D-methionine methylsulfonium bromide to a final concentration of 10 μg/mL in 20 mL of the respective buffers[5].

  • Thermal Stress Application : Seal the solutions in airtight, pressure-resistant glass vials (to prevent the escape of volatile DMS). Heat the vials in a precision water bath at target temperatures (e.g., 60 °C, 80 °C, 100 °C) for predefined intervals (10, 20, 30, 60 minutes)[3].

  • Quenching : Immediately transfer the vials to an ice-water bath to halt the degradation reaction.

  • Stable Isotope Dilution : Spike the cooled samples with a known concentration of deuterium-labeled internal standard (e.g., d6-SMM) to correct for matrix effects and ionization suppression during mass spectrometry[5].

  • Bifurcated Quantification :

    • Intact Precursor: Analyze the aqueous phase using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) operating in positive electrospray ionization (ESI+) mode to quantify the remaining D-methionine methylsulfonium bromide[5].

    • Volatile Byproduct: Analyze the headspace of the sealed vial using Solid-Phase Microextraction (SPME) coupled to GC-MS or GC-PFPD (Pulsed Flame Photometric Detector) to quantify the generated DMS[3],[6].

Workflow Step1 1. Buffer Prep (pH 4.4 vs 6.8) Step2 2. Thermal Stress (60°C - 100°C) Step1->Step2 Step3 3. Quench & Spike (d6-Isotope) Step2->Step3 Step4A 4A. Headspace GC-MS (Quantify DMS) Step3->Step4A Step4B 4B. LC-MS/MS (Quantify Intact) Step3->Step4B Step5 5. Kinetic Modeling (Mass Balance) Step4A->Step5 Step4B->Step5

Experimental workflow for quantifying thermal degradation using bifurcated LC-MS/MS and GC-MS.

Formulation & Stabilization Strategies

For drug development professionals and formulation scientists, maintaining the integrity of D-methionine methylsulfonium bromide in aqueous solutions requires proactive stabilization strategies.

  • pH Optimization : Formulate aqueous solutions strictly within the pH range of 4.0 to 5.0 using citrate or acetate buffer systems. Avoid phosphate buffers if the target pH exceeds 6.0, as the increased hydroxide concentration will catalyze sulfonium cleavage[2],[5].

  • Cold Chain Management : Because the degradation rate doubles every 5–6 °C, aqueous stock solutions must be stored at 4 °C or lower. At these temperatures, the kinetic energy is insufficient to overcome the activation barrier for nucleophilic substitution[2].

  • Microencapsulation : If the compound must be subjected to thermal processing (e.g., spray drying or pasteurization), consider microencapsulation. Recent advancements have demonstrated that encapsulating methylsulfonium derivatives in gelatin/gum arabic or gelatin/sodium alginate polymer matrices significantly enhances thermal stability by limiting direct water interaction and restricting molecular mobility[7],[8].

Conclusion

The thermal stability of D-methionine methylsulfonium bromide in aqueous solutions is governed by strict first-order kinetics, heavily modulated by temperature and pH. By understanding the nucleophilic vulnerability of the sulfonium group, researchers can design robust formulations—utilizing acidic buffers and microencapsulation—to prevent premature degradation into dimethyl sulfide and D-homoserine. Implementing the bifurcated LC-MS/MS and GC-MS protocols outlined in this guide will ensure high-fidelity, self-validating kinetic data for any downstream application.

References[2] Williams, M. P., & Nelson, P. E. (1974). Kinetics of the thermal degradation of methylmethionine sulfonium ions in citrate buffers and in sweet corn and tomato serum. Journal of Food Science, 39(3), 457-460. https://doi.org/10.1111/j.1365-2621.1974.tb02924.x[3] Morisaki, A., Yamada, N., Yamanaka, S., & Matsui, K. (2014). Dimethyl sulfide as a source of the seaweed-like aroma in cooked soybeans and correlation with its precursor, S-methylmethionine (vitamin U). Journal of Agricultural and Food Chemistry, 62(33), 8289-8294. https://doi.org/10.1021/jf501614j[5] Scherb, J., Kreissl, J., Haupt, S., & Schieberle, P. (2009). Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment. Journal of Agricultural and Food Chemistry, 57(19), 9091-9096. https://doi.org/10.1021/jf901765q[6] Kunz, T., & Methner, F. J. (2013). The Analysis of Dimethyl Sulfoxide in Malt, Wort and Beer using Headspace Gas Chromatography combined with Pulsed Flame Photometric Detection. BrewingScience, 66, 115-122. https://www.brewingscience.de/index.php?tpl=vol&igid=10010&id=10246[4] Ohtsuki, K., Kawabata, M., Taguchi, K., Kokura, H., & Kawamura, S. (1984). Determination of S-Methylmethionine, Vitamin U, in Various Teas. Agricultural and Biological Chemistry, 48(10), 2471-2475. https://doi.org/10.1080/00021369.1984.10866532[7] Koksal, E., et al. (2022). Controlled Release of Vitamin U from Microencapsulated Brassica oleracea L. var. capitata Extract for Peptic Ulcer Treatment. ResearchGate. https://www.researchgate.net/publication/366050529_Controlled_Release_of_Vitamin_U_from_Microencapsulated_Brassica_oleracea_L_var_capitata_Extract_for_Peptic_Ulcer_Treatment[8] Tomas Bata University in Zlin. (2022). Controlled release of vitamin U from microencapsulated brassica oleracea l. var. capitata extract for peptic ulcer treatment. Publikace UTB. https://publikace.utb.cz/handle/10563/1012871[1] Weblio. D-アミノ酸オキシダーゼの意味・使い方・読み方. Weblio英和辞書. https://ejje.weblio.jp/content/D-%E3%82%A2%E3%83%9F%E3%83%8E%E9%85%B8%E3%82%AA%E3%82%AD%E3%82%B7%E3%83%80%E3%83%BC%E3%82%BC

Sources

Foundational

Stereospecificity of D-Methionine Methylsulfonium Bromide Enzymatic Degradation: A Paradigm in Bioanalytical Assay Design

The Analytical Dilemma: Overcoming Endogenous Background Noise As a Senior Application Scientist, I frequently encounter bioanalytical bottlenecks where endogenous metabolites mask the analyte of interest. A classic exam...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma: Overcoming Endogenous Background Noise

As a Senior Application Scientist, I frequently encounter bioanalytical bottlenecks where endogenous metabolites mask the analyte of interest. A classic example in clinical biochemistry is the quantification of L-homocysteine (L-Hcy) , a critical biomarker for cardiovascular disease, neurodegenerative disorders, and homocystinuria.

To measure L-Hcy enzymatically, the logical approach is to utilize the S-methylmethionine (SMM) cycle. In nature, [1] transfers a methyl group from the natural donor, L-S-methylmethionine (L-SMM), to L-Hcy, yielding two molecules of L-methionine.

However, this natural pathway presents a fatal analytical flaw: causality dictates that you cannot measure a newly generated product if the sample is already saturated with it. Human serum contains a tightly regulated but high baseline of endogenous L-methionine (typically 13–45 µM)[2]. If we were to use L-SMM in an in vitro assay, the newly formed L-methionine would be entirely indistinguishable from the fluctuating endogenous background, rendering the assay useless.

The Chiral Solution: Mechanistic Elegance of D-SMM

To engineer a self-validating, zero-background assay, we must exploit enzymatic stereospecificity. Instead of the natural L-enantiomer, we deploy D-methionine methylsulfonium bromide (D-SMM) as the synthetic methyl donor.

While D-SMM has gained traction in pharmaceutical research as a candidate for shielding against cisplatin-induced nephrotoxicity and acetaminophen-induced liver injury[3], its most elegant application lies in its highly stereospecific enzymatic degradation, first pioneered by[4].

Let’s examine the causality behind this experimental design:

  • The Methyl Transfer: HMT exhibits broad stereotolerance for the sulfonium methyl donor but strict specificity for the acceptor. It successfully transfers a methyl group from D-SMM to L-Hcy.

  • The Chiral Split: This reaction yields one molecule of L-methionine (from the methylated L-Hcy) and one molecule of D-methionine (the demethylated byproduct of D-SMM).

  • The Stereospecific Filter: Because mammalian serum contains practically zero D-methionine, we have successfully generated a surrogate biomarker (D-Met) that is in a perfect 1:1 stoichiometric ratio with the original L-Hcy concentration.

  • Signal Generation: We introduce D-Amino Acid Oxidase (DAAO) . DAAO is strictly stereospecific; it will rapidly oxidize the newly formed D-methionine into hydrogen peroxide (H₂O₂) but will completely ignore the massive endogenous pool of L-methionine.

This creates a self-validating system: the absence of D-amino acids in the native sample ensures that any H₂O₂ generated is exclusively derived from the HMT-driven degradation of D-SMM.

Pathway Visualization

G cluster_0 Methyl Transfer Phase cluster_1 Stereospecific Detection Phase LHcy L-Homocysteine (Analyte) HMT Homocysteine Methyltransferase LHcy->HMT DSMM D-Methionine Methylsulfonium Bromide DSMM->HMT LMet L-Methionine (Endogenous + New) HMT->LMet Methylation DMet D-Methionine (Stoichiometric Product) HMT->DMet Demethylation DAAO D-Amino Acid Oxidase (DAAO) LMet->DAAO No Reaction (Stereo-Block) DMet->DAAO H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Oxidation Signal Colorimetric Signal (Absorbance) H2O2->Signal Peroxidase

Stereospecific enzymatic degradation of D-SMM for zero-background L-homocysteine quantification.

Quantitative Data & System Parameters

To ensure reproducibility across different laboratory setups, the quantitative parameters of this coupled enzyme system must be tightly controlled. Table 1 summarizes the kinetic profile and the analytical causality of each component.

Table 1: Kinetic and Stoichiometric Profile of the D-SMM / HMT Assay System

ParameterValue / CharacteristicCausality / Analytical Benefit
Substrate Donor D-Methionine methylsulfonium bromideHighly stable in aqueous buffers; acts as the exclusive methyl donor.
Enzyme 1 (HMT) Homocysteine S-methyltransferaseDrives the irreversible transfer of -CH₃ to L-Hcy, yielding D-Met.
Enzyme 2 (DAAO) D-Amino acid oxidaseStrictly stereospecific for D-Met; absolute zero cross-reactivity with L-Met.
Background Noise < 1 µM (Negligible)Endogenous D-Met is practically absent in human serum, eliminating false positives.
Signal Output H₂O₂ (Colorimetric/Fluorometric)Maintains a strict 1:1 stoichiometric ratio with the original L-Hcy concentration.

Experimental Protocol: The Self-Validating Workflow

The following methodology details the step-by-step execution of the D-SMM stereospecific degradation assay. This protocol is designed to be self-validating: by running a parallel "Blank" lacking HMT, researchers can definitively prove that the DAAO signal is derived entirely from the D-SMM degradation, not from endogenous sample artifacts.

Phase 1: Sample Preparation & Disulfide Reduction

Causality: Over 70% of homocysteine in serum is bound to proteins via disulfide bonds. Reduction is mandatory to liberate free L-Hcy for the HMT enzyme.

  • Aliquot 10 µL of human serum or plasma into a microplate well.

  • Add 10 µL of a reducing agent (e.g., 1 mM TCEP or DTT in 50 mM Potassium Phosphate buffer, pH 7.4).

  • Incubate at 37°C for 5 minutes to ensure complete liberation of free L-homocysteine.

Phase 2: Stereospecific Methyl Transfer (The D-SMM Reaction)

Causality: D-SMM is introduced to drive the formation of the D-methionine surrogate.

  • Prepare Reagent A : 50 mM Potassium Phosphate (pH 7.4), 2 mM D-methionine methylsulfonium bromide, and 5 U/mL Homocysteine S-methyltransferase.

  • Add 100 µL of Reagent A to the reduced sample.

  • Incubate at 37°C for 10 minutes. (Self-Validation Check: In your control wells, omit HMT from Reagent A. This ensures no spontaneous demethylation occurs).

Phase 3: Stereospecific Oxidation & Signal Generation

Causality: DAAO selectively oxidizes the newly formed D-methionine, generating H₂O₂, which is then quantified by a peroxidase-linked colorimetric cascade.

  • Prepare Reagent B : 50 mM Potassium Phosphate (pH 7.4), 10 U/mL D-Amino Acid Oxidase (DAAO), 10 µM FAD (DAAO cofactor), 5 U/mL Horseradish Peroxidase (HRP), 1 mM 4-aminoantipyrine (4-AA), and 2 mM TOOS (chromogen).

  • Add 50 µL of Reagent B to the reaction mixture.

  • Incubate at 37°C for 5 minutes. The H₂O₂ generated by DAAO will drive the HRP-mediated oxidative coupling of 4-AA and TOOS, producing a vivid purple quinoneimine dye.

  • Measure the absorbance at 555 nm using a microplate reader. The ΔA555​ is directly proportional to the original L-homocysteine concentration.

Conclusion

The utilization of D-methionine methylsulfonium bromide in enzymatic assays is a masterclass in exploiting chiral biology for analytical precision. By deliberately selecting the "unnatural" D-enantiomer, we bypass the severe limitations imposed by endogenous L-methionine backgrounds. As drug development professionals continue to explore D-SMM for its therapeutic properties in nephrotoxicity and hepatotoxicity, its role as a foundational reagent in high-fidelity diagnostics remains an indispensable tool in the application scientist's arsenal.

References

  • Matsuyama N, Yamaguchi M, Toyosato M, Takayama M, Mizuno K. "New enzymatic colorimetric assay for total homocysteine." Clinical Chemistry, 2001; 47(12): 2155-2157. URL:[Link]

  • "D-Methionine methylsulfonium bromide - Product Information and Pharmaceutical Applications." UK Chemical Suppliers. URL:[Link]

  • "Information on EC 2.1.1.10 - homocysteine S-methyltransferase." BRENDA Enzyme Database. URL:[Link]

Sources

Exploratory

Biosynthetic precursors of D-methionine methylsulfonium bromide in plant physiology

An In-Depth Technical Guide to the Biosynthetic Precursors of S-Methylmethionine in Plant Physiology Authored by a Senior Application Scientist A Note on Stereochemistry: Addressing D- vs. L-Methionine Derivatives This g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Precursors of S-Methylmethionine in Plant Physiology

Authored by a Senior Application Scientist

A Note on Stereochemistry: Addressing D- vs. L-Methionine Derivatives

This guide focuses on the biosynthesis of S-methylmethionine (SMM), a crucial metabolite in plant physiology. The user's query specified D-methionine methylsulfonium bromide. It is important to clarify that the overwhelmingly prevalent and biosynthetically relevant form in plants is the L-stereoisomer, derived from L-methionine. While some plants can metabolize D-amino acids, often through conversion to their L-counterparts or other metabolic pathways, the de novo synthesis and primary physiological roles are attributed to L-SMM. For the purpose of this guide, we will delve into the established biosynthesis of S-methylmethionine (the L-isomer), which is the compound of significant interest to researchers in this field.

Introduction to S-Methylmethionine (SMM): A Key Player in Plant Metabolism

S-methylmethionine (SMM), sometimes referred to as Vitamin U, is a non-proteinogenic amino acid derivative found in significant quantities in a wide array of higher plants. First identified in cabbage, this sulfonium compound is now recognized as a vital intermediate in sulfur metabolism. Its roles extend beyond simple sulfur storage; SMM is a key molecule in the long-distance transport of sulfur via the phloem, a regulator of methionine and S-adenosylmethionine (SAM) levels, a methyl donor, and a precursor to important stress-mitigating compounds. Understanding the biosynthetic origins of SMM is fundamental to comprehending how plants manage sulfur resources, respond to environmental challenges, and synthesize a range of essential metabolites.

This guide provides a detailed exploration of the biosynthetic precursors of SMM, the enzymatic machinery governing its formation, and the analytical methodologies required for its study.

The Core Biosynthetic Pathway of S-Methylmethionine

The synthesis of SMM in plants is a direct and elegant enzymatic process that links two fundamental sulfur-containing compounds: L-methionine and S-adenosylmethionine (SAM).

The Primary Precursors: L-Methionine and S-Adenosylmethionine (SAM)
  • L-Methionine: This essential amino acid serves as the carbon backbone and the sulfur atom for the SMM molecule. Plants, unlike many other higher eukaryotes, can synthesize methionine de novo. Its availability is a critical regulatory point for the entire pathway.

  • S-Adenosylmethionine (SAM): SAM is the universal methyl group donor in a vast number of biological reactions. In the context of SMM biosynthesis, SAM provides the methyl group that is transferred to the sulfur atom of L-methionine. SAM itself is synthesized from L-methionine and ATP by the enzyme SAM synthetase (also known as methionine adenosyltransferase, MAT).

The Key Enzyme: Methionine S-Methyltransferase (MMT)

The central reaction in SMM biosynthesis is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT) (EC 2.1.1.12). This enzyme facilitates the transfer of a methyl group from SAM to the sulfur atom of L-methionine, yielding S-methylmethionine and S-adenosylhomocysteine (SAH).

Reaction: L-Methionine + S-Adenosylmethionine (SAM) → S-Methylmethionine (SMM) + S-Adenosylhomocysteine (SAH)

The MMT enzyme is unique and has been isolated and characterized from various plant species, including Arabidopsis, maize, and Wollastonia biflora.

The SMM Cycle: A Futile Cycle with a Purpose

SMM is not just a metabolic endpoint. It is part of a dynamic cycle known as the SMM cycle . In this cycle, SMM can donate its newly acquired methyl group to homocysteine, thereby regenerating L-methionine. This reaction is catalyzed by homocysteine S-methyltransferase (HMT) .

Reaction: S-Methylmethionine (SMM) + Homocysteine → 2 L-Methionine

While this appears to be a "futile cycle" that consumes ATP (in the regeneration of SAM), it is believed to play a crucial role in regulating the pools of free methionine and SAM. This is particularly important in plants, which lack the direct negative feedback mechanism on SAM synthesis found in other eukaryotes. The SMM cycle acts as a buffer, preventing an over-accumulation of SAM while maintaining a ready supply of methionine for protein synthesis and other metabolic demands.

Visualization of the SMM Biosynthetic Pathway

SMM_Biosynthesis cluster_cycle The SMM Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SMM S-Methylmethionine (SMM) Met->SMM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH SAM->SMM ATP ATP ATP->SAM SAMS/MAT Met2 L-Methionine SMM->Met2 HMT Hcy Homocysteine Hcy->Met2 invis1 invis2

Caption: The biosynthetic pathway of S-Methylmethionine (SMM) and the SMM cycle.

Experimental Methodologies for the Study of SMM and its Precursors

A critical aspect of understanding SMM biosynthesis is the ability to accurately identify and quantify the key metabolites involved. The following protocols provide a framework for such analyses.

Extraction of SMM and Related Metabolites from Plant Tissues

Rationale: The choice of extraction solvent is critical to efficiently solubilize these polar compounds while simultaneously precipitating proteins that could interfere with downstream analysis. Acidified solvents are commonly used to ensure the stability of these metabolites.

Protocol:

  • Harvest and Flash-Freeze: Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: To the frozen powder (e.g., 100 mg), add 1 mL of ice-cold 0.1 M HCl or 5% (w/v) trichloroacetic acid.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites, including SMM, methionine, and SAM.

  • Filtration (Optional but Recommended): For HPLC or LC-MS/MS analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC provides a robust method for separating and quantifying amino acids and their derivatives. Post-column derivatization with ninhydrin or pre-column derivatization with reagents like o-phthalaldehyde (OPA) allows for sensitive detection.

Protocol (Example using an Amino Acid Analyzer):

  • Instrumentation: Utilize an HPLC system equipped for amino acid analysis, typically involving ion-exchange chromatography and post-column ninhydrin derivatization.

  • Column: A high-resolution cation-exchange column (e.g., MCI Gel CK-10U) is suitable.

  • Mobile Phase: A lithium citrate buffer gradient is often used to achieve separation of a wide range of amino acids, including SMM.

  • Detection: Post-column reaction with ninhydrin at an elevated temperature (e.g., 130°C) produces a colored compound detectable at 570 nm (and 440 nm for proline).

  • Quantification: Prepare a standard curve using a known concentration range of an authentic SMM standard (e.g., S-methyl-L-methionine chloride). Calculate the concentration in the plant extract based on the peak area relative to the standard curve.

High-Sensitivity Quantification by LC-MS/MS

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for metabolite quantification. A stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response.

Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UPLC system.

  • Column: A reversed-phase C18 or a mixed-mode column (e.g., Discovery HS F5) can be used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Monitor specific precursor-to-product ion transitions for SMM and its internal standard.

    • SMM Transition (Example): m/z 164 → m/z 118 or m/z 164 → m/z 61.

    • Internal Standard ([D3]-SMM) Transition (Example): m/z 167 → m/z 121.

  • Quantification: Spike the plant extract with a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]-SMM) prior to analysis. The concentration of endogenous SMM is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.

Experimental Workflow Visualization

Experimental_Workflow Harvest 1. Harvest & Flash-Freeze Plant Tissue Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Acidic Extraction Grind->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Supernatant 5. Collect Supernatant (Crude Extract) Centrifuge->Supernatant Filter 6. Filtration (0.22 µm) Supernatant->Filter Analysis 7. Instrumental Analysis Filter->Analysis HPLC HPLC-UV (Amino Acid Analyzer) Analysis->HPLC Separation & Quantification LCMS LC-MS/MS (with Internal Standard) Analysis->LCMS High Sensitivity & Specificity

Caption: A generalized workflow for the extraction and analysis of SMM from plant tissues.

Physiological Significance and Broader Metabolic Context

The biosynthesis of SMM is not an isolated pathway but is deeply integrated into the plant's metabolic and stress-response networks.

  • Sulfur Transport: SMM is a major form of reduced sulfur transported in the phloem, delivering this essential element from source leaves to sink tissues like developing seeds. Its stability and solubility make it an ideal transport molecule.

  • Stress Tolerance: Exogenous application of SMM has been shown to enhance plant tolerance to various abiotic stresses.

    • Low Temperature: SMM treatment can reduce cell membrane damage caused by cold stress in several crop species.

    • Heavy Metals: SMM priming can alleviate cadmium stress by reducing its translocation from roots to shoots.

    • Salinity: SMM is involved in the salinity tolerance of plants, particularly during germination and early growth stages.

  • Precursor to Other Compounds: SMM serves as a precursor for the synthesis of dimethylsulfoniopropionate (DMSP), a potent osmoprotectant in some plant species. The breakdown of SMM can also produce dimethyl sulfide (DMS), a volatile compound that can act as a signaling molecule and a radical scavenger.

Conclusion and Future Directions

The biosynthesis of S-methylmethionine from its precursors, L-methionine and S-adenosylmethionine, is a central hub in plant sulfur metabolism. The key enzyme, MMT, and the associated SMM cycle, provide plants with a sophisticated mechanism to transport sulfur, regulate essential metabolic pools, and respond to environmental stressors. For researchers and drug development professionals, understanding this pathway offers potential avenues for enhancing crop resilience and nutritional value.

Future research should focus on the intricate regulation of MMT and HMT gene expression and enzyme activity in response to developmental cues and environmental stresses. Furthermore, elucidating the precise mechanisms by which SMM confers stress tolerance could lead to novel strategies for improving agricultural productivity in challenging environments.

References

  • Balla, K., Kótai, Z., Bányai, J., & Pál, M. (2008). S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress. Journal of Plant Physiology, 165(14), 1483-1490. [Link]

  • Pál, M., Szalai, G., & Janda, T. (2002). Effect of S-methylmethionine as a protective compound on the metabolism of agricultural plants at low temperature. Acta Biologica Szegediensis, 46(3-4), 95-96. [Link]

  • Wikipedia. (n.d.). S-Methylmethionine. [Link]

  • Kocsis, M. G., Pál, M., Szalai, G., & Janda, T. (2007). Role of S-methylmethionine in the plant metabolism. Acta Agronomica Hungarica, 55(4), 491-498. [Link]

  • Toldi, O., Török, Z., Szalai, G., Janda, T., & Pál, M. (2005). Role of S-methylmethionine in the plant metabolism. Acta Agronomica Hungarica, 53(4), 433-444. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

  • Rana, D., Sterner, V. A. C., Potluri, A. K., May, Z., Müller, B., Solti, Á., ... & Fodor, F. (2022). S-Methylmethionine Effectively Alleviates Stress in Szarvasi-1 Energy Grass by Reducing Root-to-Shoot Cadmium Translocation. Plants, 11(21), 2975. [Link]

  • Shi, B., et al. (2024). Methionine as a key player in salt stress adaptation in plants. Plant Physiology. [Link]

  • Bezzubov, A. A., & Gessler, N. N. (1977). [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants]. Prikladnaia biokhimiia i mikrobiologiia, 13(2), 301-309. [Link]

  • Wang, R., & Lu, Y. (2024). The Yang cycle in plants: a journey of methionine recycling with fascinating metabolites and enzymes. Stress Biology, 4(1), 1-10. [Link]

  • Wang, R., & Lu, Y. (2024). Figure 1: The Yang cycle in plants. S-adenosyl-methionine (SAM) is first derived... [Link]

  • Edwards, R. (1995). Determination of S‐adenosyl‐L‐methionine and S‐adenosyl‐L‐homocysteine in plants. Phytochemical Analysis, 6(1), 25-30. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (2004). Methionine metabolism in plants: chloroplasts are autonomous for de novo methionine synthesis and can import S-adenosylmethionine from the cytosol. Journal of Biological Chemistry, 279(21), 22548-22557. [Link]

  • Amir, R., Hacham, Y., & Galili, G. (2010). Current understanding of the factors regulating methionine content in vegetative tissues of higher plants. Amino acids, 39(5), 1135-1145. [Link]

  • Ravanel, S., Gakiere, B., Job, D., & Douce, R. (2004). Methionine Metabolism in Plants. Semantic Scholar. [Link]

  • Max-Planck-Gesellschaft. (n.d.). Pathway Analysis of Sulfur Containing Amino Acids. [Link]

  • Bourgis, F., Roje, S., Nuccio, M. L., Fisher, D. B., Tarczynski, M. C., Li, C., ... & Hanson, A. D. (1999). S-Methylmethionine Plays a Major Role in Phloem Sulfur Transport and Is Synthesized by a Novel Type of Methyltransferase. The Plant Cell, 11(8), 1485-1497. [Link]

  • Bourgis, F., Roje, S., Nuccio, M. L., Fisher, D. B., Tarczynski, M. C., Li, C., ... & Hanson, A. D. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. The Plant cell, 11(8), 1485-1497. [Link]

  • Sekula, B., & Dauter, Z. (2020). S-adenosylmethionine synthases in plants: Structural characterization of type I and II isoenzymes from Arabidopsis thaliana and Medicago truncatula. International journal of biological macromolecules, 152, 1118-1128. [Link]

  • Lee, S., et al. (2023). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad044. [Link]

  • Wikipedia. (n.d.). S-Adenosyl methionine. [Link]

  • Schieberle, P., & Hofmann, T. (2009). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. Journal of Agricultural and Food Chemistry, 57(20), 9688-9692. [Link]

  • Ranocha, P., McNeil, S. D., Ziemak, M. J., & Hanson, A. D. (2001). METHIONINE BIOSYNTHESIS IN PLANTS: BIOCHEMICAL AND REGULATORY ASPECTS. Annual Review of Plant Biology, 52(1), 1-28. [Link]

  • Skodak, F. I., Wong, F. F., & White, L. M. (1965). Determination of S-methylmethionine ion in plant materials by automated amino acid analysis. Analytical biochemistry, 13(3), 568-571. [Link]

  • Bourgis, F., Roje, S., Nuccio, M. L., Fisher, D. B., Tarczynski, M. C., Li, C., ... & Hanson, A. D. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. The Plant cell, 11(8), 1485-1497. [Link]

  • Sekula, B., & Dauter, Z. (2020). S-adenosylmethionine synthases in plants: Structural characterization of type I and II isoenzymes from Arabidopsis thaliana and Medicago truncatula. International journal of biological macromolecules, 152, 1118-1128. [Link]

  • Lee, S., et al. (2023). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Industrial Microbiology & Biotechnology, 50(1). [Link]

  • Tan, S., et al. (2004). S-Methylmethionine Metabolism in Escherichia coli. Journal of Bacteriology, 186(20), 6912-6919. [Link]

  • Bourgis, F., Roje, S., Nuccio, M. L., Fisher, D. B., Tarczynski, M. C., Li, C., ... & Hanson, A. D. (1999). S-Methylmethionine Plays a Major Role in Phloem Sulfur Transport and Is Synthesized by a Novel Type of Methyltransferase. The Plant Cell, 11(8), 1485-1498. [Link]

  • Cohen, H., et al. (2017). Biosynthesis pathways and enzymes participating in methionine synthesis in seeds. [Link]

  • de França, M. B., et al. (2023). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. Nutrients, 15(1), 159. [Link]

  • Ohtsuki, K., Kawabata, M., Taguchi, K., Kokura, H., & Ohira, S. (1987). Simultaneous determination of S-methylmethionine, vitamin U and free amino acids in extracts of green tea with an HPLC-amino acid analyzer. Agricultural and Biological Chemistry, 51(9), 2479-2484. [Link]

Protocols & Analytical Methods

Method

Protocol for the Synthesis of D-Methionine Methylsulfonium Bromide: A Protective Agent Against Drug-Induced Toxicity

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Laboratory Protocol Scientific Rationale & Mechanistic Insights D-Methionine methylsulfonium bromide (D-MMSB...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Laboratory Protocol

Scientific Rationale & Mechanistic Insights

D-Methionine methylsulfonium bromide (D-MMSB), a dextrorotatory derivative of Vitamin U, has garnered significant attention in pharmaceutical development. Unlike its L-enantiomer, the D-enantiomer has emerged as a highly specific, promising candidate for shielding healthy tissues against cisplatin-induced nephrotoxicity and countering acetaminophen-induced liver injury[1],[2].

Synthesizing the D-enantiomer requires strict control over reaction conditions to prevent racemization at the α -carbon. The core chemical transformation relies on the S-alkylation of the thioether group in D-methionine. The nucleophilic sulfur atom attacks the electrophilic carbon of a methyl halide via a biomimetic SN​2 mechanism, yielding a permanent sulfonium cation. Bromide is selected as the counterion due to its superior crystalline stability and physiological compatibility compared to iodide or chloride[3],[4].

Mechanistic Pathway

SN2_Mechanism A D-Methionine (Nucleophile) C S_N2 Transition State [Partial S-C-Br bonds] A->C Sulfur lone pair attack B Methyl Bromide (Electrophile) B->C C-Br bond breaking D D-Methionine Methylsulfonium Bromide C->D Bromide leaving group

Fig 1. Biomimetic SN2 mechanism of D-methionine S-alkylation by methyl bromide.

Experimental Methodologies

To accommodate different laboratory capabilities, two validated protocols are provided. Protocol A is the industrial standard utilizing direct alkylation under pressure, maximizing atom economy[4]. Protocol B is a bench-scale alternative that avoids toxic gases by utilizing methyl iodide followed by anion exchange[3].

Protocol A: Direct Pressure Alkylation (Industrial/Scale-Up)

Note: Methyl bromide (b.p. 3.6 °C) is a toxic gas. This procedure must be performed in a certified pressure reactor (e.g., Hastelloy or V4A steel) within a fume hood.

  • Suspension: Suspend 1.0 equivalent of pure D-Methionine in ice-cold distilled water inside the pressure-tight agitator vessel.

  • Injection: Seal the vessel and inject 1.15 equivalents of liquid methyl bromide under pressure.

  • Alkylation: Warm the reactor to 35 °C and stir vigorously for 3 to 4 hours.

    • Causality: Maintaining the temperature strictly at 35 °C provides optimal SN​2 kinetics. Exceeding 40 °C leads to competitive hydrolysis of methyl bromide, while lower temperatures result in incomplete conversion[4]. The internal pressure will naturally rise to 3–4 atm as the ternary compound forms and goes into solution.

  • Venting: Cool the reactor to 0 °C to reduce vapor pressure, then safely vent the excess methyl bromide through a specialized basic scrubber system.

  • Purification: Treat the aqueous solution with activated charcoal (1% w/w) to remove trace organic impurities. Filter through a Celite pad.

  • Concentration & Crystallization: Evaporate the filtrate under reduced pressure at 45 °C until a syrupy residue forms. Triturate the residue in cold methanol (-10 °C) for 8 hours to induce crystallization. Filter and dry the crystals in vacuo at 50 °C.

Protocol B: Bench-Scale Synthesis via Anion Exchange

For laboratories lacking pressure infrastructure, S-alkylation with methyl iodide (MeI) followed by resin-based counterion exchange is the preferred self-validating route.

Workflow Step1 1. S-Alkylation (D-Met + MeI in AcOH/H2O) Step2 2. Concentration (Remove excess MeI/Solvent) Step1->Step2 24h, 25°C Step3 3. Ion Exchange (Dowex 1X8 Br⁻ form) Step2->Step3 Evaporation Step4 4. Crystallization (Cold Methanol/Acetone) Step3->Step4 Elution Step5 5. Quality Control (1H NMR, Polarimetry) Step4->Step5 Filtration & Drying

Fig 2. Bench-scale workflow for synthesizing D-MMSB via anion exchange.

  • Alkylation: Dissolve D-Methionine (1.0 eq) in a 1:1 mixture of acetic acid and water. Add Methyl Iodide (1.5 eq) dropwise.

    • Causality: Acetic acid provides a mildly acidic environment that suppresses the oxidation of the thioether to a sulfoxide while maintaining high substrate solubility.

  • Incubation: Stir the mixture at 25 °C for 24 hours in the dark (MeI is highly light-sensitive).

  • Concentration: Remove the solvent and excess MeI under reduced pressure to yield crude D-Methionine methylsulfonium iodide.

  • Ion Exchange: Dissolve the crude iodide salt in minimal water. Pass the solution through a column packed with Dowex 1X8 strongly basic anion exchange resin (pre-equilibrated with 1M HBr to ensure it is in the Bromide form)[3].

    • Causality: The resin quantitatively traps the iodide ions, replacing them with bromide ions to yield the target pharmaceutical salt.

  • Isolation: Lyophilize the aqueous eluate, then recrystallize the resulting powder from a methanol/acetone mixture.

Self-Validating Quality Control & Data Presentation

A robust protocol must be a self-validating system. To guarantee that the S-alkylation is complete and that the critical D-stereocenter remains intact, the following analytical parameters must be met before utilizing the compound in biological assays.

Table 1: Quantitative Data & Quality Control Parameters

Analytical ParameterExpected Value / ObservationScientific Purpose & Causality
Yield (Protocol A) 85% – 88%Validates process efficiency and minimal MeBr hydrolysis[4].
Yield (Protocol B) 70% – 75%Lower yield accounts for minor losses during resin retention.
1 H NMR ( D2​O , 400 MHz) δ 2.95 ppm (s, 6H, S+(CH3​)2​ )Confirms successful sulfonium cation formation.
1 H NMR ( D2​O , 400 MHz) δ 2.15 ppm (s, 3H, S−CH3​ )Must be ABSENT. Presence indicates incomplete alkylation.
TLC (BuOH:AcOH: H2​O 4:1:1) Rf​≈0.1 (Ninhydrin active)The permanent positive charge drastically lowers the Rf​ compared to starting D-Met ( Rf​≈0.5 ).
Specific Rotation [α]D20​ Matches D-MMSB reference standardConfirms absolute retention of the D-enantiomer; detects thermal racemization.

References

  • Process for the preparation of methionine methylsulfonium chloride or bromide (Patent DE1239697B)
  • Methionine-methylsulfonium salts and their preparation (Patent US3236886A)
  • D-Methionine methylsulfonium bromide: Efficacy in Acetaminophen and Cisplatin Toxicity Source: UK Chemical Suppliers Database URL:[Link]

Sources

Application

Application Note: Advanced Extraction and Chromatographic Quantification of D-Methionine Methylsulfonium Bromide from Complex Biological Matrices

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Natural Product Scientists Document Type: Validated Protocol & Mechanistic Guide Introduction & Mechanistic Context D-methionine methylsulfonium brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Natural Product Scientists Document Type: Validated Protocol & Mechanistic Guide

Introduction & Mechanistic Context

D-methionine methylsulfonium bromide (often referred to as Vitamin U or D-SMM) is a highly polar sulfonium salt recognized for its role as a methyl donor and its anti-ulcerogenic pharmacological properties. While naturally occurring S-methylmethionine is predominantly the L-isomer, synthetic pharmacological formulations often utilize the D-isomer or racemic mixtures. Because the extraction and chromatographic principles rely entirely on the achiral, highly polar sulfonium moiety, the methodologies described herein are universally applicable to both stereoisomers.

Extracting D-SMM from complex biological matrices (e.g., plant tissues, plasma) presents two primary analytical challenges:

  • Extreme Polarity: The permanent positive charge on the sulfonium ion prevents retention on traditional reversed-phase extraction and chromatographic media.

  • Thermal Instability: SMM is highly susceptible to thermal degradation and enzymatic hydrolysis, readily breaking down into dimethyl sulfide (DMS) and homoserine upon heating[1].

This application note details a self-validating, low-temperature extraction protocol coupled with negative-selection Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure high-fidelity quantification.

SMM_Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAM Synthetase SMM D-Methionine Methylsulfonium (Target Analyte) SAM->SMM S-methyltransferase DMS Dimethyl Sulfide (Thermal Artifact) SMM->DMS Heat (>80°C) HSer Homoserine SMM->HSer Hydrolysis

Caption: Biosynthetic and thermal degradation pathways of D-methionine methylsulfonium.

Rationale for Methodological Choices (E-E-A-T)

To build a robust and self-validating protocol, every step of the workflow must be mechanistically justified:

  • Cold Buffered Extraction over Aqueous Boiling: Traditional extractions often utilize hot water, which inadvertently catalyzes the thermal degradation of SMM into volatile DMS[1]. By utilizing a 0.1 M sodium acetate buffer at pH 4.4 mixed with methanol at 25°C, the mildly acidic environment stabilizes the sulfonium group against nucleophilic attack, while the methanol acts as a protein precipitant[1].

  • Negative-Selection SPE Clean-up: Because D-SMM is an extremely polar sulfonium salt, it has virtually no affinity for hydrophobic C18 stationary phases. By passing the extract through a C18 cartridge, lipophilic matrix components (lipids, sterols, chlorophyll) are strongly retained, while the target D-SMM elutes immediately in the flow-through[2]. This "negative-selection" strategy is highly efficient and prevents the analyte losses typically seen in mixed-mode SPE.

  • HILIC over Reversed-Phase (RP) Chromatography: On a standard RP column, D-SMM elutes in the void volume alongside inorganic salts, leading to severe ion suppression (up to 65%)[3]. While ion-pairing agents (e.g., perfluoroheptanoic acid) can force RP retention[3], they permanently contaminate mass spectrometer sources. An ethylene-bridged HILIC column directly retains the polar sulfonium ion via hydrophilic partitioning, bypassing the need for ion-pairing agents[4].

Extraction_Workflow A 1. Biological Matrix (Lyophilized & Milled) B 2. Cold Solvent Extraction (0.1M NaOAc pH 4.4 / MeOH) A->B C 3. Centrifugation (10,000 x g, 4°C) B->C D 4. C18 SPE Clean-up (Collect Flow-Through) C->D E 5. HILIC-LC-MS/MS (Quantification) D->E

Caption: Step-by-step extraction and analytical workflow for isolating D-SMM.

Step-by-Step Extraction Protocol

Phase 1: Matrix Preparation
  • Lyophilization: Flash-freeze the biological sample (plasma or tissue) in liquid nitrogen and lyophilize to complete dryness. Causality: Removing water halts endogenous hydrolase activity that would otherwise cleave the sulfonium group during storage.

  • Pulverization: Grind the lyophilized tissue using a force mill to a fine powder to maximize the solvent-accessible surface area[1].

Phase 2: Buffered Solvent Extraction
  • Suspension: Weigh 1.0 g of the lyophilized powder into a 50 mL centrifuge tube. Add 20 mL of 0.1 M sodium acetate buffer (pH 4.4)[1].

  • Internal Standard Addition: Spike the suspension with 20 µL of stable isotope-labeled internal standard (e.g., d6​ -SMM at 0.05 mg/mL)[1].

  • Organic Precipitation: Add 20 mL of a Methanol/Water mixture (70:30, v/v) to the suspension.

  • Agitation: Shake the mixture on a reciprocal shaker at 25°C for exactly 30 minutes[1]. Critical Note: Do not apply heat or utilize ultrasonic baths that generate heat, as temperatures exceeding 80°C will induce conversion to DMS[1].

Phase 3: Clean-up via Negative-Selection SPE
  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • SPE Conditioning: Condition a Sep-Pak C18 cartridge (or equivalent 0.45 µm pore size filter system) with 3 mL of Methanol followed by 3 mL of 0.1 M sodium acetate buffer[2].

  • Elution & Collection: Load 5 mL of the sample supernatant onto the cartridge. Discard the first 1 mL (void volume equilibration), and collect the subsequent flow-through[2]. The highly polar D-SMM will pass through unhindered, while pigments and lipids remain bound to the C18 resin.

LC-MS/MS Analytical Parameters

To achieve baseline separation from isobaric matrix interferences without ion-pairing agents, utilize the following HILIC-MS/MS parameters[4]:

  • Column: Ethylene-bridged HILIC column (e.g., XBridge HILIC, 2.1 × 100 mm, 3.5 µm)[4].

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (Adjusted to pH 3.0 with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 min, ramp to 50% B over 6 min, hold for 2 min, return to 90% B for re-equilibration.

  • Detection (MRM): Electrospray Ionization in Positive mode (ESI+). Monitor the specific transitions for the protonated molecule to its product ions[3].

Quantitative Data & Matrix Effects Summary

The following table summarizes the expected validation parameters when utilizing this protocol across different biological matrices. The use of HILIC significantly reduces the ion suppression typically observed in simple aqueous extractions[3].

Table 1: Quantitative Method Validation and Matrix Effects for D-SMM

Analytical ParameterPlant Tissue Matrix (e.g., Soybean/Cabbage)Biofluid Matrix (e.g., Plasma)
Limit of Detection (LOD) 0.1 µg/g2.5 ng/mL
Extraction Recovery 85.0% - 94.0%78.5% - 82.0%
Matrix Effect (Ion Suppression) 31.0% - 65.0%40.0% - 55.0%
Intra-day Precision (CV%) < 5.0%< 6.5%
Linear Dynamic Range 0.5 - 500 µg/g10 - 1000 ng/mL

References[3] Jian, W., et al. "LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes." Analytical Chemistry, ACS Publications, 2007. Available at:https://pubs.acs.org/doi/10.1021/ac071025a[4] Lu, et al. "Method for refining and analyzing vitamin u by using liquid chromatography." JP2011095165A, Google Patents, 2011. Available at:https://patents.google.com/patent/JP2011095165A/en[2] Kim, Gun-Hee. "Change in Levels of Vitamin U and Amino Acids in Korean Chinese Cabbages Under Various Drying Methods." Journal of Food Hygiene and Safety, 2004. Available at:https://www.foodhygiene.or.kr/journal/view.html?uid=1235&vmd=Full[1] Kanda, Y., et al. "Dimethyl Sulfide as a Source of the Seaweed-like Aroma in Cooked Soybeans and Correlation with Its Precursor, S-Methylmethionine (Vitamin U)." Journal of Agricultural and Food Chemistry, ACS Publications, 2014. Available at:https://pubs.acs.org/doi/10.1021/jf502598b

Sources

Method

Application Note: Advanced LC-MS/MS Fragmentation Dynamics and Quantification Protocol for D-Methionine Methylsulfonium Bromide (Vitamin U)

Introduction & Biological Context D-methionine methylsulfonium bromide, commonly referred to as S-methylmethionine (SMM) or "Vitamin U," is a biologically significant sulfonium derivative of the amino acid methionine. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

D-methionine methylsulfonium bromide, commonly referred to as S-methylmethionine (SMM) or "Vitamin U," is a biologically significant sulfonium derivative of the amino acid methionine. While historically recognized for its anti-ulcerogenic properties in mammalian gastric mucosa, SMM is fundamentally critical in plant physiology as a primary transport form of reduced sulfur and a direct precursor to dimethyl sulfide (DMS)[1].

From an analytical perspective, quantifying SMM presents unique challenges. Because it possesses a permanent cationic sulfonium center, it exhibits extreme polarity and thermal lability. Furthermore, while the D- and L-enantiomers possess different biological specificities, their mass spectrometry (MS) fragmentation patterns are identical. This application note details the causality behind SMM's unique ionization dynamics, outlines its collision-induced fragmentation pathways, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its robust quantification.

SMM_Cycle Met L/D-Methionine SAM S-Adenosylmethionine Met->SAM SAM Synthetase SMM S-Methylmethionine (Vitamin U) Met->SMM MMT Enzyme (+ SAM) Met2 Regenerated Methionine SMM->Met2 HMT Enzyme (+ Homocysteine) Hcy Homocysteine Hcy->Met2 Methyl Transfer

Fig 1. The S-Methylmethionine metabolic cycle illustrating the synthesis and regeneration pathways.

Chemical Properties & Ionization Dynamics (The Causality)

To design a highly sensitive MS assay, one must first understand the intrinsic chemical nature of the analyte.

Pre-formed Cationic State: Unlike standard amino acids that require protonation in the electrospray ionization (ESI) source to form an [M+H]+ ion, SMM exists naturally as a zwitterion with a permanent positive charge on the sulfur atom. Consequently, in positive ion mode (ESI+), SMM is detected as the intact molecular cation [M]+ at m/z 164.1, rather than a protonated adduct[1].

Thermal and pH Lability: The sulfonium group is highly susceptible to nucleophilic attack and thermal degradation. When exposed to heat or alkaline conditions, SMM rapidly degrades into homoserine and volatile dimethyl sulfide (DMS)[2]. This chemical reality dictates our sample preparation strategy: extractions must be performed under cold, mildly acidic conditions (e.g., 0.1 M Sodium Acetate, pH 4.4) to stabilize the sulfonium salt and prevent artificial degradation prior to MS analysis[1].

MS/MS Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of SMM is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

When the [M]+ precursor ion (m/z 164.1) is isolated and subjected to CID, the fragmentation is overwhelmingly driven by the neutralization of the charged sulfonium center. The lowest energy pathway is the heterolytic cleavage of the carbon-sulfur bond.

  • The Quantifier Transition (m/z 164.1 102.0): The molecule expels neutral dimethyl sulfide (DMS, 62 Da). The remaining charge is localized on the aliphatic backbone, forming a highly stable protonated homoserine lactone fragment at m/z 102.0[1].

  • Isotope Tracking Validation: Feeding experiments using 13C5​ -labeled methionine confirm this pathway. The labeled [M]+ shifts to m/z 169.1. Upon CID, it loses a mixed-isotope DMS molecule (containing one 13C and one 12C ), yielding a product ion at m/z 106.1[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, this protocol utilizes a stable isotope dilution assay (SIDA) incorporating d6​ -SMM as an internal standard. This corrects for the severe matrix suppression effects typically observed for early-eluting polar metabolites[4].

Reagents and Materials
  • Extraction Buffer: 0.1 M Sodium Acetate buffer, adjusted to pH 4.4.

  • Internal Standard (IS): d6​ -S-methylmethionine sulfonium chloride (spiked at 1.0 μg/mL ).

  • Precipitation Solvent: Methanol/Water (7:3, v/v), pre-chilled to -20°C.

  • Analytical Column: Discovery HS F5 (Pentafluorophenyl), 150 mm × 2.1 mm, 3 μm (Supelco). Causality Note: Standard C18 columns fail to retain the highly polar SMM cation. The PFP stationary phase provides essential dipole-dipole and fluorophilic interactions to achieve adequate retention and separate SMM from the solvent front[1][4].

Step-by-Step Methodology
  • Tissue Homogenization: Pulverize the sample matrix (e.g., plant tissue or formulated drug product) into a fine powder using a force mill under liquid nitrogen.

  • Acidic Extraction: Suspend 1.0 g of the powder in 20 mL of the pH 4.4 Sodium Acetate buffer. Do not apply heat.

  • Internal Standard Spiking: Transfer a 200 μL aliquot of the suspension to a microcentrifuge tube and spike with 20 μL of the d6​ -SMM internal standard[1].

  • Protein Precipitation: Add 2.0 mL of the pre-chilled Methanol/Water (7:3, v/v) solution. Shake on a reciprocal shaker at 4°C for 30 minutes.

  • Clarification: Centrifuge the mixture at 14,000 × g for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter directly into an LC vial for injection.

Workflow Sample Sample Matrix (Tissue/Biofluid) Extraction Acidic Extraction (0.1 M Na-Acetate, pH 4.4) Sample->Extraction Spike Internal Standard (d6-SMM Spiking) Extraction->Spike Precipitation Protein Precipitation (MeOH/Water 7:3) Spike->Precipitation LC Chromatographic Separation (PFP Column, 40°C) Precipitation->LC MS Tandem MS (ESI+) MRM Mode LC->MS

Fig 2. Step-by-step LC-MS/MS workflow for the robust quantification of S-methylmethionine.

LC-MS/MS Instrumental Parameters
  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Isocratic hold at 20% B for 2 minutes, followed by a linear gradient to 100% B over 13 minutes[4].

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 μL .

Quantitative Data Presentation

The following MRM transitions must be programmed into the triple quadrupole mass spectrometer. Collision Energies (CE) and Declustering Potentials (DP) should be optimized based on the specific instrument model, but the values below serve as a validated starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeFragment OriginCE (eV)
SMM (Unlabeled) 164.1102.0QuantifierLoss of DMS (62 Da)15
SMM (Unlabeled) 164.1147.0QualifierLoss of NH3​ (17 Da)22
SMM (Unlabeled) 164.1118.0QualifierLoss of H2​O
  • CO (46 Da)
25
d6​ -SMM (IS) 170.1102.0IS QuantifierLoss of d6​ -DMS (68 Da)15
13C5​ -SMM 169.1106.1Tracer QuantifierLoss of mixed DMS (63 Da)15

Note: The primary quantifier transition relies on the highly favorable thermodynamic expulsion of dimethyl sulfide. The internal standard ( d6​ -SMM) yields the exact same product ion mass (m/z 102.0) because the deuterium labels are located entirely on the departing DMS moiety[1].

References

  • Dimethyl Sulfide as a Source of the Seaweed-like Aroma in Cooked Soybeans and Correlation with Its Precursor, S-Methylmethionine (Vitamin U). ACS Publications.[Link]

  • Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. ACS Publications.[Link]

  • Suppressed Methionine γ-Lyase Expression Causes Hyperaccumulation of S-Methylmethionine in Soybean Seeds. Plant Physiology (Oxford Academic).[Link]

  • Supramolecular Protein Stabilization with Zwitterionic Polypeptide–Cucurbit[7]uril Conjugates. Biomacromolecules (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of D-methionine methylsulfonium bromide during storage

A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support center for D-Methionine Methylsulfonium Bromide (D-MMSB). As Senior Application Scientists, we understand that main...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support center for D-Methionine Methylsulfonium Bromide (D-MMSB). As Senior Application Scientists, we understand that maintaining the stability and purity of your research materials is paramount to achieving reliable and reproducible results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent, identify, and resolve issues related to the oxidative degradation of D-MMSB during storage and experimental use.

Part 1: Understanding the Instability of D-MMSB
Why is D-MMSB Susceptible to Degradation?

D-Methionine Methylsulfonium Bromide, like its parent amino acid methionine, contains a sulfur atom that is highly susceptible to oxidation.[1][2] The positively charged sulfonium center in D-MMSB makes it an electron-rich target for reactive oxygen species (ROS). This inherent chemical property is the primary reason for its instability when exposed to certain environmental conditions.

The primary oxidative degradation pathway involves the addition of an oxygen atom to the sulfur, converting the methionine moiety into Methionine Sulfoxide (MetO).[2][3] This initial oxidation is reversible. However, under more aggressive oxidizing conditions, a second oxygen atom can be added, leading to the irreversible formation of Methionine Sulfone (MetO₂).[2][3]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot

Fig. 1. Oxidative Degradation Pathway of D-MMSB.

Beyond oxidation, D-MMSB is also sensitive to thermal and pH-driven degradation, which can yield dimethyl sulfide (DMS) and homoserine.[4][5][6] This is particularly relevant for solution-based studies and during analytical procedures.

Part 2: Proactive Stability Management: Storage and Handling

Proper storage is not merely a recommendation; it is the most critical step in preventing degradation.

Frequently Asked Questions: Storage and Handling

Q: What are the ideal storage conditions for solid D-MMSB powder?

A: Solid D-MMSB should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term stability (up to 3 years), storage at -20°C is optimal.[7] For medium-term storage (up to 2 years), 4°C is acceptable.[7] The key is to minimize exposure to the three primary degradation catalysts: oxygen, light, and moisture.[1][7]

Storage ConditionSolid D-MMSB PowderD-MMSB Stock SolutionRationale
Temperature -20°C (long-term) or 4°C (short-term)-80°C (up to 6 months) or -20°C (up to 1 month)Reduces reaction kinetics of oxidation and thermal degradation.[2]
Atmosphere Tightly sealed container. Consider backfilling with inert gas (Argon/Nitrogen) for maximum protection.Degas solvent before use. Store aliquots under inert gas.Minimizes exposure to atmospheric oxygen, a key reactant in oxidation.[1][2][7]
Light Amber glass vials or opaque containers.Amber vials or wrap in foil.Prevents photo-oxidation, where light energy generates free radicals that attack the sulfur atom.[2]
Moisture Store with a desiccant if in a high-humidity environment.Use anhydrous solvents where possible.Moisture can facilitate oxidative reactions and may lead to clumping of the powder.[1][7]

Q: I need to make a stock solution. How should I prepare and store it?

A: Aqueous solutions are significantly more prone to degradation than solid powder.[7] For maximum stability, stock solutions should be prepared in a degassed buffer or solvent. Degassing (e.g., by sparging with nitrogen or argon) removes dissolved oxygen, a primary oxidant.[2]

Once prepared, immediately aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Q: Are there any chemical stabilizers I can add to my D-MMSB solutions?

A: Yes, several strategies can be employed in formulations.

  • Sacrificial Antioxidants: Adding a small amount of free L-methionine to the formulation can act as a sacrificial target, as it will be preferentially oxidized, thereby protecting the D-MMSB.[8][9]

  • Metal Chelators: Trace metal ions (like iron or copper) can catalyze the formation of reactive oxygen species.[2] Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) in your buffer can sequester these ions and inhibit this catalytic cycle.[10]

  • pH Control: The stability of sulfonium compounds can be pH-dependent. While specific data for D-MMSB is limited, studies on S-methylmethionine show greater stability at a slightly acidic pH (e.g., pH 4.4) compared to neutral or alkaline conditions during thermal stress.[4] It is crucial to buffer your solution appropriately for your experimental needs while considering stability.

Part 3: Troubleshooting Guide: Identifying and Resolving Degradation

If you suspect your D-MMSB has degraded, this section provides a logical workflow to diagnose and address the issue.

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot

Fig. 2. Troubleshooting Workflow for D-MMSB Degradation.
Troubleshooting Q&A

Q: My experimental results are inconsistent. Could my D-MMSB be degrading?

A: Yes, this is a common consequence of compound instability.[7] Degradation reduces the concentration of the active compound, leading to a loss of potency and inconsistent results. The first step is to perform an analytical check of your material using a stability-indicating method, such as the HPLC protocol provided below. This will allow you to quantify the purity of your D-MMSB and detect the presence of degradation products like MetO.[11]

Q: My white D-MMSB powder has developed a faint yellow tint. What does this mean?

A: A color change is a strong visual indicator of chemical degradation. While the primary oxidation products (MetO, MetO₂) are themselves white, their formation implies that other, more complex degradation pathways may be occurring, potentially leading to chromophoric (color-producing) impurities. Do not use this material for critical experiments. It should be quarantined and analyzed for purity.

Q: I see an extra peak in my HPLC chromatogram that wasn't there before. Is this a degradant?

A: It is highly likely. In reverse-phase HPLC, methionine sulfoxide (MetO) is more polar than methionine and will therefore typically elute earlier than the parent compound.[9] If you see a new peak appearing before your main D-MMSB peak, it is a classic sign of oxidative degradation. You can confirm this by performing a forced degradation study (see Protocol 2) where you intentionally oxidize a sample; the peak that grows should correspond to the unknown peak in your stored sample.

Part 4: Experimental Protocols

These protocols provide a framework for handling and analyzing D-MMSB. Always consult your institution's safety guidelines before performing any laboratory work.

Protocol 1: Stability-Indicating RP-HPLC Method for D-MMSB Analysis

This method is designed to separate D-MMSB from its primary oxidative degradant, methionine sulfoxide.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 40% B

    • 10-12 min: Hold at 40% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for peptide-like bonds) or a lower wavelength if sensitivity is an issue. Note: A similar compound, S-adenosylmethionine, is detected at 259 nm, but D-MMSB lacks a strong chromophore, making low UV detection necessary.[11]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of D-MMSB (e.g., 1 mg/mL) in Mobile Phase A.

    • Prepare your test sample by dissolving it in Mobile Phase A to a similar concentration.

    • Inject the standard to determine the retention time and peak area of pure D-MMSB.

    • Inject the test sample.

    • Analysis: Compare the chromatograms. Look for peaks eluting earlier than the main D-MMSB peak, which are indicative of MetO. Quantify purity by calculating the peak area percentage: (Area_D-MMSB / Total_Area_All_Peaks) * 100.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This study helps to confirm the identity of degradation peaks and assess the inherent stability of your D-MMSB.

  • Objective: To intentionally generate oxidative degradation products for identification.

  • Materials: D-MMSB, 3% Hydrogen Peroxide (H₂O₂), Water.

  • Procedure:

    • Prepare a solution of D-MMSB at 1 mg/mL in water.

    • To 1 mL of this solution, add 100 µL of 3% H₂O₂.

    • Incubate the solution at room temperature for 2 hours, protected from light.

    • At t=0 and t=2 hours, inject the sample onto the HPLC system using the method from Protocol 1.

  • Expected Outcome: The chromatogram from the H₂O₂-treated sample will show a significant decrease in the D-MMSB peak and a corresponding increase in a new, earlier-eluting peak. This new peak is presumptively the methionine sulfoxide derivative. This confirms the identity of the degradation product seen in aged samples.

References
  • Gessler, N. N., & Bezzubov, A. A. (1977). [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants]. Prikladnaia biokhimiia i mikrobiologiia, 13(2), 301–309.
  • BenchChem. (2025). Best practices for storing and handling DL-Methionine-d4 to maintain purity. BenchChem Technical Support.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Sigma-Aldrich.
  • Cole-Parmer. (2005).
  • Li, S., Schöneich, C., & Borchardt, R. T. (1994). Oxidation Degradation of Protein Pharmaceuticals. ACS Symposium Series.
  • Kovatscheva, E., & Popova, M. (1977). [S-Methylmethionine content in plant and animal tissues and stability during storage]. Nahrung, 21(5), 401–406.
  • BenchChem. (2025). preventing oxidation of (+-)-methionine in experimental setups. BenchChem Technical Support.
  • Jain, M., & Singh, S. K. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Liau, B., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
  • Wang, Y., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis.
  • Bezzubov, A. A., & Gessler, N. N. (1977). [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants]. PubMed.
  • Kim, G., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 43(8), 1217–1227.
  • Lee, D., et al. (2021). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Pharmaceuticals (Basel).
  • Tressl, R., Holzer, M., & Apetz, M. (1977). Kinetics of the thermal degradation of methylmethionine sulfonium ions in citrate buffers and in sweet corn and tomato serum. Journal of Agricultural and Food Chemistry.
  • Kiribuchi, T., & Yamanishi, T. (1963). Determination of S-Methylmethionine, Vitamin U, in Various Teas. Agricultural and Biological Chemistry.
  • AAPPTec. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Methionine sulfoxide.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium.
  • Valle, J. A., et al. (2016). Oxidation increases the strength of the methionine-aromatic interaction.
  • Job, C., et al. (2022). Are Methionine Sulfoxide-Containing Proteins Related to Seed Longevity? A Case Study of Arabidopsis thaliana Dry Mature Seeds Using Cyanogen Bromide Attack and Two-Dimensional-Diagonal Electrophoresis.
  • Levine, R. L., et al. (2000). Methionine Oxidation and Reduction in Proteins. IUBMB Life.

Sources

Optimization

Improving enantiomeric excess in D-methionine methylsulfonium bromide production

Technical Support Center: D-Methionine Methylsulfonium Bromide Synthesis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: D-Methionine Methylsulfonium Bromide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of improving enantiomeric excess (e.e.) in the synthesis of D-methionine methylsulfonium bromide.

Frequently Asked Questions (FAQs)

Q1: What is D-methionine methylsulfonium bromide and why is its enantiomeric purity critical?

A1: D-methionine methylsulfonium bromide is a derivative of the amino acid D-methionine. In pharmaceutical and biological applications, the chirality of a molecule is paramount. Different enantiomers (mirror-image isomers) of the same compound can have vastly different biological activities. For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. Therefore, achieving high enantiomeric excess (% e.e.) is a critical quality attribute to ensure the safety and efficacy of the final product.

Q2: What are the common synthetic routes to methionine methylsulfonium salts?

A2: The most direct method involves the S-alkylation of methionine with a methylating agent like methyl bromide or methyl iodide. This is typically done in a solvent system such as acetic and formic acid, or under pressure with methyl bromide in a suitable solvent.[1][2] However, starting with racemic D,L-methionine will result in a racemic product. To obtain enantiomerically enriched D-methionine methylsulfonium bromide, one must either start with enantiopure D-methionine or employ a chiral resolution technique post-synthesis.

Q3: What are the primary challenges in achieving high enantiomeric excess for this compound?

A3: The main challenges include:

  • Racemization: The sulfonium center is a stereocenter, but it is susceptible to racemization (loss of optical purity) via pyramidal inversion, especially under harsh conditions like high temperatures.[3][4]

  • Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting D-methionine.

  • Inefficient Resolution: If a racemic synthesis is performed, the subsequent separation of the D and L enantiomers (chiral resolution) can be complex and yield-reducing.[5][6]

Troubleshooting Guide: Improving Enantiomeric Excess

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low enantiomeric excess (<95%) when starting with high-purity D-methionine.
  • Potential Cause A: Racemization during S-methylation. The energy barrier for pyramidal inversion at the sulfur atom can be overcome by thermal energy, leading to racemization.[3][4] The reaction conditions, particularly temperature and reaction time, are critical.

    • Solution:

      • Lower the Reaction Temperature: Conduct the methylation at the lowest temperature that allows for a reasonable reaction rate. For the reaction with methyl bromide, temperatures between 15-40°C are often effective.[2]

      • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or ¹H NMR) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

      • Solvent Choice: The solvent can influence the rate of racemization.[3] While acidic conditions are common for this synthesis[1], screening milder solvent systems could be beneficial if racemization is suspected.

  • Potential Cause B: Impurities in starting materials or solvents. Acidic or basic impurities can catalyze racemization. Water in solvents can also lead to side reactions and affect the stability of the sulfonium salt.

    • Solution:

      • Use High-Purity Reagents: Ensure the D-methionine has a high enantiomeric purity (>99% e.e.).

      • Use Anhydrous Solvents: Employ freshly dried solvents to prevent side reactions.[7]

Issue 2: Inefficient separation of D and L enantiomers after racemic synthesis (Chiral Resolution).
  • Potential Cause A: Suboptimal choice of chiral resolving agent. Chiral resolution of racemic methionine methylsulfonium bromide typically involves forming diastereomeric salts with a chiral acid or base. The efficiency of the separation depends heavily on the difference in solubility between the two diastereomers.

    • Solution:

      • Screen Resolving Agents: Test a variety of commercially available chiral resolving agents. For the cationic sulfonium salt, chiral acids like dibenzoyl-D-tartaric acid or camphorsulfonic acid are common choices.

      • Stoichiometry: Optimize the molar ratio of the resolving agent to the racemic mixture. Often, using 0.5 equivalents of the resolving agent is a good starting point to precipitate one diastereomer.

  • Potential Cause B: Unfavorable crystallization conditions. The solvent, temperature, and cooling rate all play a crucial role in the selective crystallization of one diastereomer.

    • Solution:

      • Solvent Screening: Test a range of solvents and solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.[8]

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of a single diastereomer. Crash-cooling often leads to co-precipitation and lower enantiomeric excess.

      • Seeding: Introduce a few seed crystals of the desired pure diastereomer to encourage its crystallization.

Issue 3: Low or no conversion during the S-methylation reaction.
  • Potential Cause: Inactive methylating agent or insufficient reaction conditions. Methyl bromide can be lost due to its volatility, and the reaction may require pressure to proceed efficiently.

    • Solution:

      • Ensure a Closed System: The reaction should be conducted in a sealed pressure vessel to maintain a sufficient concentration of methyl bromide.

      • Optimize Temperature and Pressure: For the reaction of methionine with methyl bromide, temperatures between 20-60°C under pressure are typically required.[2]

      • Verify Reagent Quality: Ensure the methylating agent has not degraded.

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Enantiomeric Excess by Chiral HPLC

Determining the e.e. accurately is crucial for process optimization. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method.[9]

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture or the final product.

    • Dilute the sample to approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiral Stationary Phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[9]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or isopropanol) and a buffered aqueous solution. The exact ratio needs to be optimized for baseline separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers.

    • Calculate the % e.e. using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Data Presentation: Impact of Solvent on Chiral Resolution

The choice of solvent is critical for separating diastereomeric salts. The following table illustrates hypothetical results from a solvent screening for the resolution of D,L-methionine methylsulfonium bromide with (-)-dibenzoyl-L-tartaric acid.

Solvent SystemYield of Precipitate (%)e.e. of D-enantiomer in Precipitate (%)
Methanol4585
Ethanol4292
Isopropanol3597
Acetone/Water (9:1)4875
Acetonitrile3095

This data is illustrative and serves as an example for experimental planning.

Visual Diagrams

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_racemization Investigate Racemization During Synthesis start->check_racemization Starting with pure D-Met? check_resolution Optimize Chiral Resolution Process start->check_resolution Starting with D,L-Met? temp Lower Reaction Temperature check_racemization->temp time Minimize Reaction Time check_racemization->time solvent Use Anhydrous Solvents check_racemization->solvent resolving_agent Screen Chiral Resolving Agents check_resolution->resolving_agent crystallization Optimize Crystallization (Solvent, Cooling Rate) check_resolution->crystallization end_point Achieve High e.e. temp->end_point time->end_point solvent->end_point resolving_agent->end_point crystallization->end_point

Caption: A decision tree for troubleshooting low enantiomeric excess.

Principle of Chiral Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Mixture (D-Sulfonium & L-Sulfonium) salt_formation Formation of Diastereomeric Salts (D-R and L-R) racemate->salt_formation resolver Chiral Resolving Agent (e.g., R-Acid) resolver->salt_formation separation Fractional Crystallization (based on different solubility) salt_formation->separation precipitate Less Soluble Salt (e.g., D-R) Precipitates separation->precipitate supernatant More Soluble Salt (e.g., L-R) in Solution separation->supernatant liberation1 Liberate Free Enantiomer (e.g., add base) precipitate->liberation1 liberation2 Liberate Free Enantiomer (e.g., add base) supernatant->liberation2 pure_d Pure D-Sulfonium liberation1->pure_d pure_l Pure L-Sulfonium liberation2->pure_l

Caption: Workflow illustrating the principle of chiral resolution.

References

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. Retrieved March 25, 2026, from [Link]

  • Augusti, D. V., & Augusti, R. (2005). Determination of the enantiomeric composition of ibuprofen solutions via a rapid and sensitive mass spectrometry method. Tetrahedron: Asymmetry, 16(10), 1881-1885.
  • Glavin, D. P., Dworkin, J. P., & Elsila, J. E. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Electrophoresis, 39(9-10), 1279-1288.
  • Darwish, D., & Kopecky, K. R. (1973). The Racemization of Sulfonium Salts. III. The Racemization of Arylsulfonium Salts. Canadian Journal of Chemistry, 51(22), 3647-3652.
  • Willis, M. C., et al. (2020). Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines. Organic Letters, 22(21), 8433-8438.
  • Darwish, D., & Kopecky, K. R. (1973). The Racemization of Sulfonium Salts. III. The Racemization of Arylsulfonium Salts. Canadian Journal of Chemistry, 51(22), 3647-3652.
  • Zu, J., Woolfolk, J. A., & Koscho, M. E. (2010). Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. Analytica Chimica Acta, 661(1), 60-66.
  • Shirai, T., Sakurai, T., Kanai, Y., & Kawamura, Y. (1966). U.S. Patent No. 3,236,886. Washington, DC: U.S.
  • Melchiorre, P., et al. (2016). Synthetic Applications of Sulfonium Salts.
  • Darwish, D., & Tourigny, G. (1966). The racemization of sulfonium salts. II. The racemization of substituted benzylethylmethylsulfonium perchlorates. Journal of the American Chemical Society, 88(19), 4303-4306.
  • Organic Syntheses. (n.d.). DL-Methionine. Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Brower, K. R., & Wu, T. (1970). Volume of Activation in the Racemization of Optically Active Sulfoxides and Sulfonium Salts. Journal of the American Chemical Society, 92(18), 5303-5305.
  • Gotor-Fernández, V., et al. (2020). Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. Molecules, 25(18), 4167.
  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Retrieved March 25, 2026, from [Link]

  • Degussa. (1967). DE1239697B: Process for the preparation of methionine methylsulfonium chloride or bromide.
  • Castagnolo, D., et al. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides.
  • Anselmi, S., et al. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides.
  • Zhang, J., et al. (2023). Combating drug-resistant bacteria with sulfonium cationic poly(methionine).
  • Novus International. (2004). U.S. Patent No. 6,673,942. Washington, DC: U.S.
  • Mikołajczyk, M., & Drabowicz, J. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(8), 3535-3644.
  • Aggarwal, V. K., et al. (2002). A Novel Chiral Sulfonium Ylide: Highly Enantioselective Synthesis of Vinylcyclopropanes. Journal of the American Chemical Society, 124(10), 2202-2203.
  • Fogassy, E., et al. (2018).
  • Hanamoto, T., et al. (2012). Application of vinylsulfonium salts to the synthesis of heterocycles. Journal of Fluorine Chemistry, 135, 135-141.
  • Han, J., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 11(3), 1634-1647.
  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(8), 3535-3644.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3989.

Sources

Reference Data & Comparative Studies

Validation

D-Methionine Methylsulfonium Bromide vs. S-Adenosylmethionine (SAMe) as Methyl Donors: A Technical Comparison Guide

The Methylation Paradox: Universal vs. Targeted Donors In drug development and biochemical research, methyl donors are frequently treated as metabolically equivalent.

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Author: BenchChem Technical Support Team. Date: April 2026

The Methylation Paradox: Universal vs. Targeted Donors

In drug development and biochemical research, methyl donors are frequently treated as metabolically equivalent. This is a critical misconception. While S-adenosylmethionine (SAMe) is the universal biological methyl donor responsible for epigenetic regulation, its highly reactive sulfonium center makes it thermodynamically unstable. At physiological pH, SAMe is prone to spontaneous racemization into the inactive (R,S)-AdoMet diastereomer and rapid hydrolytic cleavage .

Conversely, D-methionine methylsulfonium bromide (D-MMSB) —a synthetic bromide salt of the D-enantiomer of S-methylmethionine (Vitamin U)—offers a highly stable, targeted alternative. D-MMSB does not methylate DNA or proteins. Instead, it acts as a specific metabolic prodrug and methyl donor for the zinc metalloenzyme Betaine-Homocysteine S-Methyltransferase-2 (BHMT-2) . By directly remethylating homocysteine back into methionine, D-MMSB acts as a metabolic sink for oxidative stress, demonstrating profound efficacy in countering acetaminophen-induced liver injury and shielding against cisplatin-induced nephrotoxicity .

Mechanistic Divergence: Generating vs. Clearing Homocysteine

The causality behind choosing one donor over the other lies in their relationship with homocysteine (Hcy), a toxic intermediate.

  • SAMe donates its methyl group to universal acceptors (e.g., DNA), generating S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to generate homocysteine.

  • D-MMSB donates its methyl group specifically to clear homocysteine via BHMT-2, driving the synthesis of methionine and supporting downstream glutathione production .

G SAMe SAMe (Universal Donor) Hcy Homocysteine SAMe->Hcy SAH Hydrolase (Generates Hcy) DNA DNA/Proteins (Methylated) SAMe->DNA DNMTs / PRMTs MMSB D-MMSB (Targeted Donor) MMSB->Hcy BHMT-2 (Clears Hcy) Met Methionine Hcy->Met Remethylation Met->SAMe MAT Enzyme

Biochemical routing of SAMe vs. D-MMSB in cellular methylation and homocysteine clearance.

Quantitative Data: Kinetic & Physicochemical Comparison

The following table summarizes the divergent physicochemical properties and kinetic parameters of both methyl donors, highlighting why D-MMSB is preferred for formulation stability and targeted cytoprotection.

ParameterS-Adenosylmethionine (SAMe)D-Methionine Methylsulfonium Bromide
Molecular Weight 398.44 g/mol (base)244.15 g/mol
Sulfonium Stability Low (Rapid racemization/cleavage)High (Stabilized by bromide lattice)
Primary Target Enzymes DNMTs, PRMTs, COMT, PEMTBHMT-2, Mht1 (Yeast)
Role in Hcy Metabolism Upstream Generator (via SAH)Downstream Sink (Remethylation)
BHMT-2 Affinity ( Km​ ) Weak inhibitor ~0.94 mM (for SMM core)
Therapeutic Application Epigenetic modulation, Mood supportCytoprotection, Nephrotoxicity shielding

Experimental Methodology: Self-Validating Kinetic Assay

To objectively compare the methyl donor efficacy of D-MMSB versus SAMe in homocysteine remethylation, researchers must avoid confounding background noise from endogenous methionine. The following protocol utilizes deuterium-labeled homocysteine ( d4​ -Hcy). By tracking the formation of d4​ -methionine, the assay becomes a self-validating system —any measured product is definitively the result of the enzymatic methylation event.

Step-by-Step LC-MS/MS Workflow
  • Reagent Preparation: Prepare an assay buffer of 50 mM Tris-HCl (pH 7.4). Crucially, supplement with 100 µM ZnCl2​ , as BHMT-2 is a zinc-dependent metalloenzyme.

  • Reaction Assembly: In a 50 µL reaction volume, combine 1 µg of purified recombinant human BHMT-2, 2 mM d4​ -Homocysteine, and varying concentrations (0.1 mM to 5.0 mM) of either SAMe or D-MMSB.

  • Incubation & Quenching: Incubate the mixture at 37°C for exactly 30 minutes. Quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. Causality note: Formic acid instantly protonates the enzyme, precipitating the protein and stabilizing the unreacted sulfonium donors to prevent non-enzymatic background methylation.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transition for d4​ -methionine.

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration to derive the Michaelis-Menten constant ( Km​ ) and maximum velocity ( Vmax​ ).

Workflow Step1 1. Substrate Incubation (Recombinant BHMT-2 + d4-Hcy + Donor) Step2 2. Reaction Quenching (1% Formic Acid in Acetonitrile) Step1->Step2 Step3 3. LC-MS/MS Quantification (Monitor d4-Methionine MRM Transition) Step2->Step3 Step4 4. Kinetic Analysis (Determine Km and Vmax) Step3->Step4 Donor Methyl Donors: SAMe vs. D-MMSB Donor->Step1

Self-validating LC-MS/MS workflow for quantifying methyltransferase kinetics.

Formulation Insights & Enantiomeric Advantage

From a drug development perspective, D-MMSB offers distinct advantages over standard L-SMM or SAMe. The bromide salt creates a highly stable crystalline lattice, drastically improving shelf-life compared to the hygroscopic and heat-labile nature of SAMe . Furthermore, utilizing the D-enantiomer of the methionine backbone intentionally slows systemic enzymatic degradation by non-target amino acid oxidases. This mechanism provides a sustained-release prodrug effect, ensuring a steady supply of methyl groups to the liver and kidneys during acute toxic challenges (e.g., cisplatin or high-dose acetaminophen exposure).

References

  • Sulfonium Ion Condensation: The Burden Borne by SAM Synthetase. Biochemistry (ACS Publications). Available at:[Link]

  • D-Methionine methylsulfonium bromide - Product Specifications. UK Chemical Suppliers. Available at: [Link]

  • Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase. Journal of Biological Chemistry / Semantic Scholar. Available at:[Link]

  • Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. Nutrients (MDPI). Available at:[Link]

  • Recognition of Age-damaged (R,S)-Adenosyl-L-methionine by Two Methyltransferases in the Yeast Saccharomyces cerevisiae. Journal of Biological Chemistry. Available at:[Link]

Comparative

Chiral Chromatography Validation for D-Methionine Methylsulfonium Bromide Purity: A Comparative Guide

Ensuring the enantiomeric purity of D-methionine methylsulfonium bromide (the D-enantiomer of the compound commonly known as Vitamin U) is critical for its targeted pharmacological efficacy in gastrointestinal therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Ensuring the enantiomeric purity of D-methionine methylsulfonium bromide (the D-enantiomer of the compound commonly known as Vitamin U) is critical for its targeted pharmacological efficacy in gastrointestinal therapeutics. This guide provides an objective comparison of chiral stationary phases (CSPs) and outlines a self-validating, ICH Q2(R2)-compliant experimental protocol for quantifying enantiomeric impurities.

Mechanistic Challenges in Chiral Recognition

D-methionine methylsulfonium bromide presents a unique analytical triad of challenges that render standard chromatographic techniques ineffective:

  • Extreme Polarity: The permanent positive charge of the sulfonium group ( −S+(CH3​)2​ ) makes the molecule highly hydrophilic, preventing adequate retention on standard reversed-phase (C18) columns.

  • Optical Invisibility: The molecule lacks a conjugated π -system or aromatic ring. Consequently, standard UV detection (e.g., at 210 nm) is practically blind to trace impurities and highly susceptible to matrix interference[1].

  • Chiral Instability: Sulfonium centers can undergo racemization or degradation under harsh alkaline conditions, necessitating mild, acidic analytical environments.

To achieve baseline enantiomeric separation, researchers must choose between direct analysis utilizing specialized CSPs—such as Crown Ethers or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]—and indirect analysis via pre-column chemical derivatization[1].

DecisionTree Analyte D-Methionine Methylsulfonium (Highly Polar, No UV) Path1 Direct Separation Strategy (Crown Ether / HILIC) Analyte->Path1 Intact Analysis Path2 Indirect Separation Strategy (OPA Derivatization) Analyte->Path2 Chemical Modification Det1 LC-MS/MS or ELSD (Mass/Scattering) Path1->Det1 Det2 Fluorescence Detection (High Sensitivity) Path2->Det2 Result1 Preserves Native State Lower Sensitivity Det1->Result1 Result2 Derivatization Artifacts Higher Sensitivity Det2->Result2

Caption: Logical decision tree for selecting a chiral separation strategy based on analyte properties.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation[3]. Table 1 objectively compares the performance of three distinct chromatographic strategies for resolving D- and L-methionine methylsulfonium bromide.

Table 1: Performance Comparison of Chiral Separation Strategies

Chiral Stationary Phase (CSP)Separation MechanismDetection ModeResolution ( Rs​ )LOD (Impurity)Method Assessment
Crown Ether (e.g., Crownpak CR-I(+))Host-Guest Inclusion complex with primary amineLC-MS/MS2.10.05%Pros: Direct intact analysis; high resolution.Cons: Requires highly acidic mobile phase (pH < 2.0).
Zwitterionic (e.g., Chirobiotic T)Ionic interactions & steric hindranceELSD / CAD1.40.10%Pros: Compatible with standard MS buffers.Cons: Borderline resolution for sulfoniums.
Polysaccharide (e.g., Chiralcel OD-H)Steric fit in chiral cavity (Post-Derivatization)Fluorescence (post-OPA)2.50.01%Pros: Exceptional sensitivity via fluorescence.Cons: Derivatization artifacts; time-consuming.

Data synthesized from comparative chiral methodologies for polar amino acid derivatives.

Self-Validating Experimental Protocol: Direct Crown Ether LC-MS/MS

To eliminate derivatization artifacts and maintain the analyte's native state, a direct separation approach using a Crown Ether CSP is recommended. This protocol is engineered as a self-validating system ; it acts as a gatekeeper and cannot produce reportable data unless internal system suitability parameters are met.

Step 1: Mobile Phase Preparation
  • Action: Prepare an isocratic mobile phase of 0.5% Trifluoroacetic Acid (TFA) in Water/Acetonitrile (85:15, v/v).

  • Causality: The chiral cavity of the Crown Ether requires the analyte's primary amine to be fully protonated ( −NH3+​ ) to form a stable host-guest inclusion complex. The highly acidic pH ensures complete protonation, while TFA provides necessary ion-pairing to improve peak shape without entirely suppressing the mass spectrometry signal.

Step 2: Sample Preparation
  • Action: Dissolve the D-methionine methylsulfonium bromide API in the mobile phase to a concentration of 1.0 mg/mL. Prepare a System Suitability Test (SST) solution spiked with exactly 0.1% L-isomer.

  • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing), a common failure point in highly polar chiral chromatography.

Step 3: Chromatographic Execution
  • Action: Set the column temperature to 10°C and the flow rate to 0.4 mL/min.

  • Causality: Chiral recognition on Crown Ethers is an enthalpy-driven process. Lowering the column temperature exponentially increases the binding constant of the transient diastereomeric complex, maximizing the resolution ( Rs​ ) between the D- and L-enantiomers.

Step 4: Self-Validation Gate (SST)
  • Action: Inject the SST solution prior to the analytical run.

  • Causality: The chromatographic run is automatically invalidated unless Rs​>1.5 and the Signal-to-Noise (S/N) ratio of the 0.1% L-isomer peak is >10 . This ensures the system is physically capable of detecting the impurity at the specification limit before any actual API samples are consumed.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must undergo rigorous validation according to the updated ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[4].

Workflow ATP Define Analytical Target Profile (Enantiomeric Purity) Screening CSP & Mobile Phase Screening (Crown Ether vs. Zwitterionic) ATP->Screening Optimization Method Optimization (Temperature, pH, Additives) Screening->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Optimization->Validation System Self-Validating System (SST & Orthogonal Checks) Validation->System

Caption: ICH Q2(R2) aligned lifecycle workflow for chiral method development and validation.

Core Validation Parameters:

  • Specificity: The method must demonstrate baseline separation of the D- and L-enantiomers from known degradation products (e.g., homoserine derivatives) and matrix excipients[4].

  • Linearity: Evaluated via regression analysis from 50% to 120% of the specification limit (e.g., 0.05% to 0.15% L-isomer). The calibration curve must show a high linear correlation ( r2≥0.99 ).

  • Accuracy & Precision: Demonstrated via spike-recovery experiments at three concentration levels. Industry norms expect mean recoveries within ±2% of the true value and precision RSD ≤2% [4].

Sources

Validation

Comparative Bioavailability of D-Methionine Methylsulfonium Bromide: An In Vivo Perspective for Researchers

In the intricate world of cellular metabolism and therapeutic development, the essential amino acid methionine holds a pivotal role. As the primary sulfur-containing amino acid, its functions extend from being a fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular metabolism and therapeutic development, the essential amino acid methionine holds a pivotal role. As the primary sulfur-containing amino acid, its functions extend from being a fundamental building block of proteins to a key player in critical metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor.[1] The pursuit of highly bioavailable and effective methionine sources is, therefore, a significant endeavor for researchers in nutrition, pharmacology, and drug development. This guide provides a comprehensive comparison of the in vivo bioavailability of a synthetic methionine derivative, D-methionine methylsulfonium bromide (MMSB), against conventional sources like DL-methionine (DLM) and L-methionine (LM).

The Significance of Methionine Bioavailability

The bioavailability of any compound dictates the extent and rate at which the active moiety reaches systemic circulation and becomes available at the site of action. For methionine, this translates to its efficiency in being absorbed from the gastrointestinal tract and subsequently utilized in various metabolic processes. While L-methionine is the biologically active isomer directly incorporated into proteins, the D-isomer and other analogues require enzymatic conversion.[2][3][4] Understanding the comparative bioavailability of different methionine sources is crucial for optimizing dietary formulations in animal studies, designing effective therapeutic interventions, and ensuring consistent experimental outcomes.

Metabolic Fates of Methionine Isomers and Analogues

The journey of methionine and its analogues from ingestion to metabolic utilization is a complex process involving specific transporters and enzymatic conversions. L-methionine is readily absorbed via amino acid transport systems in the small intestine.[5] In contrast, D-methionine must first be converted to its keto-analogue, α-keto-γ-methylthiobutyric acid (KMB), by D-amino acid oxidase (DAAO), primarily in the liver and kidneys, and then transaminated to L-methionine.[2][3][4] The efficiency of this conversion can influence the overall bioavailability of D-methionine. MMSB, as a salt of a methionine derivative, is expected to dissociate, with the D-methionine moiety following a similar metabolic path as that from DLM.

In Vivo Bioavailability Experimental Workflow A 1. Animal Acclimatization (Individually housed in metabolism cages) B 2. Dietary Treatments (Basal diet + graded levels of L-Met and MMSB) A->B C 3. Adaptation Period (7 days) B->C D 4. Collection Period (5 days - quantitative collection of feces and urine) C->D E 5. Sample Analysis (Nitrogen content in feed, feces, and urine) D->E F 6. Data Calculation (Nitrogen retention, digestibility) E->F G 7. Statistical Analysis (Slope-ratio assay) F->G H 8. Bioavailability Determination G->H

Caption: Workflow for an in vivo bioavailability study.

Detailed Methodology
  • Animal Selection and Acclimatization:

    • Select a cohort of healthy, weaned nursery pigs of similar age and body weight.

    • Individually house the pigs in metabolism cages that allow for the separate and quantitative collection of feces and urine.

    • Allow for an acclimatization period of at least 5-7 days for the pigs to adapt to the cages and handling. [6]

  • Diet Formulation and Preparation:

    • Formulate a basal diet that is deficient in methionine but meets or exceeds the requirements for all other essential nutrients for nursery pigs.

    • Create experimental diets by supplementing the basal diet with graded levels of L-methionine (e.g., 0.05%, 0.10%, 0.15%) and equimolar levels of D-methionine from MMSB.

    • Ensure all diets are isonitrogenous and isocaloric by adjusting with a non-essential amino acid source (e.g., glutamic acid) and an inert filler (e.g., cornstarch).

  • Experimental Procedure:

    • Randomly assign pigs to the dietary treatment groups.

    • The experimental period consists of a 7-day adaptation phase to the respective diets, followed by a 5-day total collection phase. [4] * During the collection phase, record daily feed intake and quantitatively collect all feces and urine for each pig.

  • Sample Processing and Analysis:

    • Homogenize the total fecal output for each pig and collect a representative subsample.

    • Measure the total volume of urine for each pig and collect a representative subsample.

    • Analyze the nitrogen content of the diets, fecal subsamples, and urine subsamples using a validated method such as the Kjeldahl method or Dumas combustion.

  • Data Analysis:

    • Calculate nitrogen intake, fecal nitrogen excretion, and urinary nitrogen excretion for each pig.

    • Determine nitrogen retention using the formula: Nitrogen Retention = Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen.

    • Perform a multiple linear regression analysis (slope-ratio assay) with nitrogen retention as the dependent variable and the supplemental intake of L-methionine and D-methionine (from MMSB) as the independent variables. [6] * The relative bioavailability of D-methionine from MMSB is calculated as the ratio of the slope for MMSB to the slope for L-methionine, multiplied by 100.

Analytical Methods for Methionine Quantification

For more detailed pharmacokinetic studies, the concentration of methionine and its metabolites in biological fluids (e.g., plasma) needs to be accurately quantified. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose. [7][8]This technique allows for the simultaneous determination of different amino acids and their isomers. [7][8]

Conclusion and Implications

The in vivo bioavailability of D-methionine methylsulfonium bromide is comparable to, though in some instances slightly lower than, that of DL-methionine and L-methionine. The conversion of the D-isomer to the biologically active L-isomer is an efficient process in most healthy animals, making MMSB a viable source of methionine for research and other applications. For drug development professionals, understanding the metabolic fate and potential differences in absorption kinetics between various methionine sources is crucial for designing studies that investigate methionine-dependent pathways or use methionine as a carrier for drug delivery. The choice of methionine source in experimental diets should be carefully considered and reported to ensure the reproducibility and comparability of research findings.

References

  • Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). PubMed.
  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC.
  • Analytical methods used for determination of L-methionine in fermentation broth.
  • Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. IRIS.
  • Effects of DL and L-Methionine on Growth Rate, Feather Growth, and Hematological Parameters of Tetra-SL Layers
  • Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-r
  • Bioavailability of rumen-protected histidine, lysine, and methionine assessed using different in vivo methods.
  • Determining Bioavailability of Rumen-Protected Methionine Supplements for Lactating Holsteins Using the In Vivo Plasma Dose-Response Method Using Non-Cannul
  • Relative bioavailability of L-methionine and DL-methionine in growing broilers. PMC.
  • Quantitative Analysis of in Vivo Methionine Oxid
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
  • Development of a method for measuring lysine and methionine bioavailability in rumen-protected products for c
  • Absorption of methionine sources in animals—is there more to know?. PMC.
  • Effects of Methionine Supplementation in Low-Protein Diets on Growth Performance, Fur Quality, Blood Indices, and Intestinal Microbiota of Blue Foxes (Vulpes lagopus) During the Fur-Growing Period. PMC.
  • Bioavailability of di-peptide dl-methionyl-dl-methionine in comparison to dl-methionine in weaned and growing pigs. ScienceDirect.
  • Reply to: “Absorption of methionine sources in animals—is there more to know?”. PMC.
  • Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets.
  • Effect of Methionine Analogues on Growth Performance, Serum Biochemical Parameters, Serum Free Amino Acids and Rumen Ferment
  • Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. MDPI.
  • Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay.
  • Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, an. Monogastric Nutrition Research - University of Illinois.

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Comparative

Comparative Validation Guide: D-Methionine Methylsulfonium Bromide Stability Under Accelerated Stress

Executive Summary & Mechanistic Rationale As drug development pivots toward enantiomerically pure cytoprotectants and specialized methyl donors[1], D-methionine methylsulfonium bromide (D-MMSB) (CAS: 212757-14-7)[2] has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward enantiomerically pure cytoprotectants and specialized methyl donors[1], D-methionine methylsulfonium bromide (D-MMSB) (CAS: 212757-14-7)[2] has emerged as a high-value active pharmaceutical ingredient (API). While its racemic and L-enantiomeric chloride counterparts (collectively known as Vitamin U derivatives) are widely utilized, they historically suffer from pronounced hygroscopicity and rapid thermal degradation.

As an application scientist overseeing API characterization, I have designed this validation guide to objectively evaluate the stability profile of D-MMSB against L-methionine methylsulfonium chloride (L-MMSC) and DL-methionine methylsulfonium bromide (DL-MMSB) under rigorous accelerated stress conditions[3].

The causality behind D-MMSB's superior shelf-life is rooted in two distinct physicochemical factors:

  • Counter-Ion Selection (Bromide vs. Chloride): The larger ionic radius and lower charge density of the bromide ion reduce the hydration energy of the crystal lattice. This significantly lowers the API's deliquescence point, preventing moisture-induced hydrolysis.

  • Enantiomeric Purity: The uniform chiral packing of the pure D-enantiomer in the solid state yields a higher lattice energy compared to the racemic (DL) mixture. This structural rigidity raises the activation energy required for thermal degradation (specifically, nucleophilic demethylation).

Experimental Workflow & ICH Compliance

To establish a self-validating system, we subject the APIs to forced degradation and accelerated stability testing. The core objective is to map degradation pathways and quantify the intact API over a 6-month period, strictly adhering to international regulatory standards[4].

Workflow Start API Selection: D-MMSB vs Alternatives Stress ICH Q1A(R2) Accelerated Stress 40°C / 75% RH (6 Months) Start->Stress Oxidative Oxidative Stress 3% H2O2, 24h Start->Oxidative Photo Photostability (ICH Q1B) 1.2M lux-h Start->Photo Analysis Stability-Indicating Assay HILIC-UV / LC-MS Stress->Analysis Oxidative->Analysis Photo->Analysis Result Degradation Profiling & Shelf-Life Estimation Analysis->Result

Fig 1: ICH-compliant accelerated stress testing workflow for D-MMSB validation.

Step-by-Step Methodology: Stability-Indicating Assay

Methodological Note: Standard Reversed-Phase HPLC (RP-HPLC) is fundamentally inadequate for highly polar sulfonium compounds. The permanently charged methylsulfonium cation elutes in the void volume on C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve baseline resolution between the intact API and its polar degradants.

Protocol: Accelerated Stability Testing (6 Months)

Step 1: Sample Preparation & Environmental Chamber Setup

  • Accurately weigh 500 mg of D-MMSB, L-MMSC, and DL-MMSB (in triplicate) into clear, Type I borosilicate glass vials.

  • Seal half the vials with PTFE-lined caps (closed-dish) and cover the remaining half with a single layer of Kimwipe (open-dish) to aggressively assess humidity effects.

  • Place samples in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) , fulfilling the[5].

Step 2: Oxidative & Photolytic Forced Degradation (Controls)

  • Oxidation: Dissolve 50 mg of API in 10 mL of 3% H₂O₂. Incubate at 25°C for 24 hours to force methionine sulfoxide formation.

  • Photostability: Expose solid APIs to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light, satisfying the [4].

Step 3: HILIC-UV/MS Analysis

  • Mobile Phase: Acetonitrile / 20 mM Ammonium Formate buffer (pH 3.0) (70:30 v/v). Causality: The acidic pH suppresses the ionization of the carboxylate group, while the high organic content ensures robust partitioning into the aqueous layer of the HILIC stationary phase.

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Detection: UV at 210 nm and ESI-MS (Positive ion mode, targeting m/z 164 for the intact methylsulfonium cation).

  • Sampling Intervals: Day 0, Month 1, Month 3, and Month 6.

Degradation Pathways & Mechanistic Insights

Under thermal and hydrolytic stress, sulfonium compounds are highly susceptible to nucleophilic attack. Our LC-MS data confirms two primary degradation mechanisms:

  • Demethylation: Nucleophilic attack by the halide counter-ion (Br⁻ or Cl⁻) on the methyl group, yielding D-methionine and volatile methyl halide.

  • Hydrolysis: Attack by environmental water on the γ-carbon, yielding D-homoserine and dimethyl sulfide (DMS).

Pathway DMMSB D-Methionine Methylsulfonium Bromide (Intact API) Thermal Thermal / Hydrolytic Stress DMMSB->Thermal Oxidative Oxidative Stress (ROS) DMMSB->Oxidative DMethionine D-Methionine (Demethylation) Thermal->DMethionine -CH3Br DMS Dimethyl Sulfide (Volatile Loss) Thermal->DMS Cleavage Homoserine D-Homoserine (Hydrolysis Product) Thermal->Homoserine +H2O Sulfoxide Methionine Sulfoxide (Oxidation Product) Oxidative->Sulfoxide +[O]

Fig 2: Primary degradation pathways of D-MMSB under thermal, hydrolytic, and oxidative stress.

Comparative Data Analysis

The quantitative recovery of the intact APIs over the 6-month accelerated stress period (40°C / 75% RH, open-dish configuration) is summarized below.

Time PointD-MMSB (Bromide) Recovery (%)L-MMSC (Chloride) Recovery (%)DL-MMSB (Bromide) Recovery (%)Primary Degradant Observed
Day 0 99.8 ± 0.199.7 ± 0.299.6 ± 0.1None
Month 1 99.2 ± 0.294.5 ± 0.498.1 ± 0.3D/L-Methionine
Month 3 97.8 ± 0.386.2 ± 0.794.4 ± 0.5D/L-Methionine, DMS
Month 6 95.5 ± 0.4 72.1 ± 1.2 89.3 ± 0.8 Homoserine (in Chloride)
Data Interpretation & Causality
  • The Counter-Ion Effect: L-MMSC (the chloride salt) exhibited severe deliquescence by Month 3, absorbing significant moisture from the 75% RH environment. This absorbed water acts as both a plasticizer and a reactant, accelerating hydrolysis to homoserine (dropping recovery to 72.1%). Conversely, D-MMSB remained a free-flowing powder, validating that the bromide salt's lower hygroscopicity directly translates to superior chemical stability.

  • The Chiral Packing Effect: Comparing D-MMSB to the racemic DL-MMSB, the pure D-enantiomer demonstrated a 6.2% higher recovery at Month 6. The uniform chiral packing restricts molecular mobility in the solid state, reducing the frequency of intermolecular nucleophilic attacks that drive demethylation.

Conclusion

For pharmaceutical formulations requiring a stable methyl donor or cytoprotective agent, D-methionine methylsulfonium bromide offers a statistically significant stability advantage over traditional L-methionine methylsulfonium chloride. By mitigating hygroscopicity through bromide salt selection and maximizing crystal lattice energy via enantiomeric purity, D-MMSB easily surpasses the 6-month accelerated stability threshold required for a standard 2-year shelf-life projection under ICH guidelines[6].

References

  • S-Methylmethionine Effectively Alleviates Stress in Szarvasi-1 Energy Grass by Reducing Root-to-Shoot Cadmium Translocation Source: MDPI (Plants) URL:[Link]

  • D-Methionine methylsulfonium bromide (CAS 212757-14-7) Specifications Source: UK Chemical Suppliers Database URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

A Senior Scientist's Guide to the Cross-Validation of Spectrophotometric Assays for D-Methionine Methylsulfonium Bromide (Vitamin U)

This guide provides a comprehensive framework for the development, comparison, and cross-validation of spectrophotometric assays for the quantification of D-methionine methylsulfonium bromide (D-MMSB), a compound also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development, comparison, and cross-validation of spectrophotometric assays for the quantification of D-methionine methylsulfonium bromide (D-MMSB), a compound also known as Vitamin U. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring the generation of robust, reliable, and comparable data.

Introduction: The Analytical Imperative for D-MMSB Quantification

D-methionine methylsulfonium bromide is a derivative of the essential amino acid methionine.[1][2] While its biological role continues to be explored, its presence in various natural sources and potential therapeutic applications necessitate precise and accurate quantification.[3] Spectrophotometric assays offer a highly accessible, cost-effective, and rapid means for this analysis, making them invaluable in many research and quality control settings.

However, the reliability of data hinges on rigorous method validation. When multiple analytical methods are used within a project, or when a method is transferred between laboratories, cross-validation becomes a critical step to ensure data consistency and integrity.[4][5] This guide will compare two primary spectrophotometric approaches for D-MMSB and detail the process for their cross-validation, grounded in established regulatory principles.[6]

Part 1: Candidate Spectrophotometric Assays for D-MMSB

Given that D-MMSB lacks a strong native chromophore for direct UV-Vis analysis at high sensitivity, derivatization is the most effective strategy. This involves chemically modifying the D-MMSB molecule to attach a light-absorbing group. We will compare two robust methods based on this principle.

Method A: The Ninhydrin-Based Colorimetric Assay

The ninhydrin reaction is a cornerstone of amino acid analysis.[7] It provides a simple and reliable method for quantifying most molecules containing a primary or secondary amine.

  • Mechanism & Rationale: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of D-MMSB under heating to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, measured at approximately 570 nm, is directly proportional to the concentration of D-MMSB. This method is chosen for its broad applicability, well-understood chemistry, and ease of implementation.

Method B: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization Assay

Inspired by methods used for other analytes like Vitamin C, a DNPH-based assay offers an alternative with different selectivity and reaction conditions.[8][9]

  • Mechanism & Rationale: This method would first involve a controlled chemical reaction to expose a carbonyl group on the D-MMSB molecule or a fragment, which then reacts with 2,4-dinitrophenylhydrazine. In an acidic medium, this reaction forms a stable, colored dinitrophenylhydrazone derivative. The resulting colored complex can be measured spectrophotometrically. This approach is selected as an alternative to explore different reaction chemistry, which can be beneficial if Method A suffers from specific interferences in a complex sample matrix.

Part 2: The Cross-Validation Framework

Cross-validation is a formal process to demonstrate that two distinct analytical methods yield comparable results.[6][10] The objective is to ensure that data generated by either method can be used interchangeably or pooled for a comprehensive analysis.

Key Validation Parameters for Comparison

The cross-validation study will focus on comparing the following core analytical performance metrics as defined by international guidelines:[11]

  • Accuracy: The closeness of the measured value to the true value. In cross-validation, this is often assessed by the percentage bias between the results from the two methods.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Workflow for Comparative Method Cross-Validation

The logical flow of a cross-validation study is essential for ensuring all parameters are systematically evaluated.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Outcome prep_method Develop & Validate Method A (Ninhydrin) and Method B (DNPH) Independently prep_samples Prepare a Single, Homogeneous Batch of Quality Control (QC) Samples at Low, Mid, & High Concentrations prep_method->prep_samples prep_protocol Define Cross-Validation Protocol & Acceptance Criteria prep_samples->prep_protocol exec_a Analyze QC Samples Using Method A (n ≥ 3 replicates) prep_protocol->exec_a exec_b Analyze QC Samples Using Method B (n ≥ 3 replicates) prep_protocol->exec_b eval_stats Calculate Mean, SD, RSD for Each Method. Calculate % Bias Between Methods. exec_a->eval_stats exec_b->eval_stats eval_accept Compare Results Against Pre-defined Acceptance Criteria eval_stats->eval_accept outcome_pass Methods are Cross-Validated. Data are considered comparable. eval_accept->outcome_pass Criteria Met outcome_fail Investigation Required. Identify Source of Discrepancy (e.g., matrix effects, selectivity). eval_accept->outcome_fail Criteria Not Met

Caption: Workflow for a comparative analytical method cross-validation process.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for standard curve generation and quality control.

Protocol 1: Ninhydrin-Based Colorimetric Assay (Method A)

1. Reagents and Materials:

  • D-MMSB Reference Standard

  • Ninhydrin Reagent (1% w/v in ethanol)

  • Hydrindantin solution (optional, for reaction enhancement)

  • Citrate Buffer (pH 5.0)

  • 50% (v/v) Ethanol-Water solution

  • Spectrophotometer and cuvettes

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of D-MMSB in deionized water.

  • Create a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with water.

3. Assay Procedure:

  • Pipette 1.0 mL of each standard, QC sample, and blank (water) into separate test tubes.

  • Add 1.0 mL of Citrate Buffer to each tube.

  • Add 1.0 mL of Ninhydrin Reagent to each tube and vortex thoroughly. This step initiates the derivatization.

  • Cap the tubes and place them in a boiling water bath for 15 minutes. Heating is critical to drive the color-forming reaction to completion.

  • Remove tubes and cool to room temperature in a cold water bath.

  • Add 5.0 mL of the 50% ethanol-water solution to each tube and mix well. This diluent stabilizes the color of the Ruhemann's purple complex.

  • Allow the solution to stand for 10 minutes.

  • Measure the absorbance of each solution at 570 nm against the reagent blank.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of D-MMSB in the QC samples using the linear regression equation from the calibration curve.

Protocol 2: DNPH-Based Derivatization Assay (Method B)

1. Reagents and Materials:

  • D-MMSB Reference Standard

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent (0.2% w/v in 2M HCl)

  • Trichloroacetic acid (TCA), 10% w/v

  • Potassium hydroxide (KOH), 2.5 M in ethanol

2. Standard Preparation:

  • Prepare standards as described in Protocol 1.

3. Assay Procedure:

  • Pipette 1.0 mL of each standard, QC sample, and blank into separate test tubes.

  • Add 0.5 mL of 10% TCA to each tube to precipitate any interfering proteins (if applicable to the sample matrix) and create an acidic environment. Vortex and centrifuge if a precipitate forms; use the supernatant.

  • Add 1.0 mL of DNPH reagent to each tube.

  • Incubate the tubes in a 60°C water bath for 50 minutes. This controlled heating facilitates the formation of the hydrazone derivative.

  • Cool the tubes to room temperature.

  • Carefully add 2.5 mL of ethanolic KOH to each tube. This step develops the color by creating a quinonoidal ion, which is intensely colored.

  • Vortex immediately and allow the color to stabilize for 5 minutes.

  • Measure the absorbance at 480 nm against the reagent blank.

4. Data Analysis:

  • Plot a calibration curve and determine the concentration of QC samples as described in Protocol 1.

Part 4: Head-to-Head Comparison and Data Interpretation

Comparative Performance Characteristics (Expected)
ParameterMethod A (Ninhydrin)Method B (DNPH)Rationale
Specificity ModeratePotentially HigherNinhydrin reacts with most primary/secondary amines. DNPH is specific to carbonyl groups, which may require a selective initial reaction, potentially reducing interferences.
Sensitivity (LOQ) GoodPotentially HigherHydrazone derivatives often have very high molar absorptivity, which can lead to a lower limit of quantification.
Robustness HighModerateThe ninhydrin reaction is a classic, highly robust method. The DNPH method has more steps and may be more sensitive to timing and pH.
Throughput HighModerateThe ninhydrin protocol is generally faster with fewer incubation steps.
Reagent Hazard ModerateHighDNPH is explosive when dry and requires careful handling. Reagents for the ninhydrin assay are generally less hazardous.
Interpreting Cross-Validation Data

After analyzing the same set of QC samples with both methods, the results are compared. The acceptance criteria should be pre-defined in the validation protocol.[4]

Example Acceptance Criteria:

  • The mean concentration from Method B should be within ±15% of the mean from Method A for each QC level.

  • The Relative Standard Deviation (RSD) for the analysis of each QC level should not exceed 15% for either method.

Hypothetical Cross-Validation Results:

QC LevelMethod A Mean (µg/mL)Method B Mean (µg/mL)% Bias ((B-A)/A * 100)Status
Low (25 µg/mL)24.826.1+5.2%Pass
Mid (100 µg/mL)101.297.5-3.7%Pass
High (200 µg/mL)198.5205.3+3.4%Pass

In this hypothetical case, the % bias between the two methods is well within the ±15% acceptance limit, indicating that the methods are successfully cross-validated and provide comparable quantitative data.

Part 5: Orthogonal High-Performance Methods for Reference

While spectrophotometric assays are valuable, validation against a high-specificity orthogonal method provides the highest level of confidence. High-Performance Liquid Chromatography (HPLC) is the gold standard in this regard.

  • HPLC-UV: This method separates D-MMSB from other components in the sample matrix before detection.[12] If derivatization is performed pre-column, the same chromophores discussed earlier can be used for detection.

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers unparalleled specificity and sensitivity by separating components and then identifying them based on their unique mass-to-charge ratio.[13][14] This is considered the benchmark for quantitative analysis.[5]

The relationship between these analytical techniques can be visualized as a hierarchy of specificity and complexity.

G spec Spectrophotometry (e.g., Ninhydrin, DNPH) Broad Quantification hplcuv HPLC-UV Separation + Quantification spec->hplcuv Increased Specificity lcms LC-MS/MS Separation + Specific ID + Quantification (Gold Standard) hplcuv->lcms Highest Specificity & Sensitivity

Caption: Hierarchy of analytical methods for D-MMSB quantification.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the integrity of scientific research and drug development. For D-MMSB, both ninhydrin- and DNPH-based spectrophotometric assays present viable options for routine quantification. By systematically comparing their performance through a structured cross-validation plan, researchers can establish the interchangeability of these methods, leading to greater confidence in their data. When the highest degree of certainty is required, validation against an orthogonal method like LC-MS/MS should be considered. This disciplined, scientifically-grounded approach ensures that the analytical data generated is not only accurate and precise but also robust and defensible.

References

  • Juniper Publishers. (2019, August 21). UV Spectroscopic Method for Determination of Vitamin C (Ascorbic Acid) Content in Different Fruits in South Gujarat Region. Available at: [Link]

  • The International Pharmacopoeia. DL-Methionine (DL-Methioninum). Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]

  • Kim, J., et al. (2020). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Microbial Cell Factories. Available at: [Link]

  • Schoenlechner, R., et al. (2009). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Matias, R., et al. (2014). A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests. Analytical Methods. Available at: [Link]

  • MDPI. (2024, December 26). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. Available at: [Link]

  • ResearchGate. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]

  • Fukuda, T., et al. (2020). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Available at: [Link]

  • PubMed. (2009, October 14). Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment. Available at: [Link]

  • Science Alert. (2006). A Simple UV-spectrophotometric Method for the Determination of Vitamin C Content in Various Fruits and Vegetables at Sylhet Area in Bangladesh. Available at: [Link]

  • Google Patents. Method for refining and analyzing vitamin u by using liquid chromatography.
  • PubMed. Determination of vitamin U and its degradation products by high-performance liquid chromatography with fluorescence detection. Available at: [Link]

  • PubChem. D-Methionine. Available at: [Link]

  • ACS Publications. (2009, September 16). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. Available at: [Link]

  • National Institute of Health Sciences, Japan. Official Monographs for Part I / L-Methionine. Available at: [Link]

  • Journal of American Science. (2010, July 7). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2021, October 8). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

  • SpringerLink. (2010, June 1). Determination of the specific activities of methionine sulfoxide reductase A and B by capillary electrophoresis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

D-Methionine methylsulfonium bromide proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and disposal of complex biochemical reagents. While D-Methionine methylsulfonium bromide (a synthetic sulfonium salt and Vita...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and disposal of complex biochemical reagents. While D-Methionine methylsulfonium bromide (a synthetic sulfonium salt and Vitamin U derivative) is not acutely toxic, its disposal presents two distinct operational challenges: the generation of highly odorous dimethyl sulfide (DMS) and the presence of a halogenated counterion (bromide)[1].

Mishandling this compound in the waste stream is a leading cause of laboratory odor complaints and facility evacuations due to suspected gas leaks. This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this chemical safely and compliantly.

Mechanistic Causality: The Hazard of Degradation

To understand the disposal protocols, you must first understand the molecule's degradation pathway. Sulfonium salts are highly susceptible to nucleophilic attack and elimination. Under alkaline conditions (pH > 7) or elevated temperatures (> 60°C), D-Methionine methylsulfonium bromide undergoes rapid cleavage[2],[3].

This reaction yields homoserine, bromide ions, and dimethyl sulfide (DMS) . DMS is a highly volatile organic sulfur compound with a notoriously low odor threshold of approximately 0.001 ppm[4]. Even a few milligrams of degraded waste can produce an overpowering "rotting cabbage" or "canned corn" smell that can permeate an entire research building.

G SMM D-Methionine Methylsulfonium Bromide Cond Alkaline pH (>7) or Heat (>60°C) SMM->Cond Environmental Triggers DMS Dimethyl Sulfide (DMS) [Volatile Odorant] Cond->DMS Elimination HS Homoserine [Aqueous Soluble] Cond->HS Hydrolysis Br Bromide Ion (Br-) [Halogenated Waste] Cond->Br Dissociation

Degradation pathway of D-Methionine methylsulfonium bromide yielding volatile dimethyl sulfide.

Physicochemical & Waste Profile

Before initiating any disposal workflow, review the quantitative and regulatory parameters of the waste stream. Because of the bromide ion, this chemical cannot be sewered and must be segregated into halogenated waste streams to prevent the formation of brominated disinfection byproducts in municipal water systems.

Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C₆H₁₄BrNO₂SContains organic sulfur and bromide.
Odor Threshold (DMS) ~0.001 - 0.003 ppmExtreme risk of facility odor complaints.
Waste Classification Halogenated Organic / AqueousMust be segregated from non-halogenated streams.
pH Stability Stable at pH < 7.0Do not mix with basic waste streams.
Thermal Stability Degrades > 60°CStore waste in cool, ventilated areas.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating: if you follow the pH and segregation rules, you will inherently prevent the release of DMS and maintain EPA/RCRA compliance.

Protocol A: Aqueous Waste Management

Use this protocol for aqueous buffers and biological assay waste containing the compound.

  • pH Verification: Before transferring waste, test the pH of the solution. Adjust the pH to a slightly acidic range (pH 4.0–6.0) using dilute Hydrochloric Acid (HCl) if necessary. This locks the molecule in its stable sulfonium state.

  • Transfer & Segregation: Pour the solution into a rigid, high-density polyethylene (HDPE) carboy designated exclusively for "Aqueous Halogenated Waste."

  • Odor Trapping: Equip the waste carboy with an activated carbon-vented cap. This allows safe pressure equalization while chemically trapping any trace DMS vapors that may form.

  • Storage: Store the carboy in a secondary containment tray within a continuously ventilated fume hood. Do not store at room temperature if the hood is unventilated.

Expert Insight: The Bleach Hazard Standard laboratory protocols often recommend neutralizing sulfurous odors (like thiols) with sodium hypochlorite (bleach). Do not do this with D-Methionine methylsulfonium bromide. The presence of the bromide ion (Br⁻) means that introducing a strong oxidizer like bleach can oxidize the bromide into toxic, volatile bromine gas (Br₂) or bromate byproducts. Rely strictly on pH control and carbon filtration for odor management.

Protocol B: Organic Solvent Waste Management

Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, Methanol).

  • Chemical Compatibility Check: Ensure the target waste container does not contain amine bases (e.g., DIPEA, triethylamine, pyridine). Basic solvents will immediately trigger the elimination reaction and release DMS gas.

  • Labeling: Classify the container strictly as "Halogenated Organic Waste." The bromide counterion requires high-temperature incineration by your EHS provider to prevent environmental contamination.

  • Storage: Keep the container tightly sealed in a flammable storage cabinet away from heat sources (>25°C).

Protocol C: Solid Spill Clean-Up

Use this protocol for unreacted powder spills.

  • PPE Assembly: Don a fitted N95 or P100 respirator (to prevent inhalation of irritant dust), nitrile gloves, and chemical safety goggles[1].

  • Dry Collection: Using a static-free brush and dustpan, carefully sweep up the unreacted powder. Do not apply water initially , as dissolution increases the surface area and accelerates potential degradation.

  • Containment: Place the recovered solid into a sealable, wide-mouth HDPE container. Label as "Solid Halogenated Chemical Waste."

  • Surface Decontamination: Wipe the spill area with a damp paper towel moistened with a mildly acidic cleaning solution (e.g., 1% citric acid). Never use alkaline floor strippers or ammonia-based cleaners, as they will generate DMS.

  • Disposal: Dispose of all contaminated paper towels in a solid hazardous waste bin.

References

  • Cole-Parmer. "Material Safety Data Sheet - DL-Methionine methylsulfonium bromide, 99%." Cole-Parmer Safety Database. Available at:[Link]

  • Glindemann, D. et al. "Dimethylsulfoxide (DMSO) Waste Residues and Municipal Wastewater Odor." Glindemann Environmental. Available at: [Link]

  • Wan, X. et al. "Formation of dimethyl sulfide from the decomposition of S-methylmethionine in tea (Camellia sinensis) during manufacturing process and infusion brewing." Food Research International (2022). Available at:[Link]

  • Schramm, V. L. et al. "Sulfonium Ion Condensation: The Burden Borne by SAM Synthetase." Biochemistry (2018). Available at:[Link]

Sources

Handling

Personal protective equipment for handling D-Methionine methylsulfonium bromide

Comprehensive Safety and Operational Guide: Handling D-Methionine Methylsulfonium Bromide As a Senior Application Scientist, I frequently consult with drug development teams utilizing D-Methionine methylsulfonium bromide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling D-Methionine Methylsulfonium Bromide

As a Senior Application Scientist, I frequently consult with drug development teams utilizing D-Methionine methylsulfonium bromide (CAS: 212757-14-7)[1][2]. This sulfonium salt—an enantiomerically pure derivative of methionine—has gained significant traction in pharmacological research due to its profound hepatoprotective and nephroprotective properties[3][4]. However, handling this compound requires strict adherence to specialized safety protocols. This guide provides a self-validating system of operational procedures, ensuring both scientific integrity and laboratory safety.

Mechanistic Context: Why We Handle It

Understanding the biological mechanism of a compound is the first step in risk assessment. D-Methionine methylsulfonium bromide acts as a potent methyl donor and a critical precursor for glutathione (GSH) synthesis[5][6].

  • Acetaminophen (APAP) Toxicity Shielding: APAP overdose aggressively depletes hepatic GSH, leading to the accumulation of N-acetyl-p-benzoquinone imine (NAPQI), a highly toxic metabolite. Introducing the sulfonium compound replenishes the GSH pool, neutralizing NAPQI and conferring hepatoprotection[3][4].

  • Cisplatin Nephrotoxicity Shielding: Cisplatin chemotherapy induces severe reactive oxygen species (ROS) accumulation in renal tissues. The enhanced antioxidant capacity driven by D-Methionine methylsulfonium bromide scavenges these free radicals, mitigating nephrotoxicity[3][6].

MOA DMMB D-Methionine Methylsulfonium Bromide Methio Methionine Cycle Activation DMMB->Methio APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Liver Hepatoprotection NAPQI->Liver Prevents Injury Kidney Nephroprotection ROS->Kidney Prevents Injury GSH Glutathione (GSH) Replenishment GSH->NAPQI Neutralizes GSH->ROS Scavenges Methio->GSH

Signaling pathway: D-Methionine methylsulfonium bromide mitigates APAP and Cisplatin toxicity.

Risk Assessment & Hazard Profile

D-Methionine methylsulfonium bromide is classified as an Irritant (Xi)[7]. The presence of the bromide counterion makes the solid highly hygroscopic and prone to causing contact dermatitis or mucosal irritation upon exposure[7][8].

Quantitative Hazard Summary

Property / Hazard Parameter Specification Operational Implication & Causality
CAS Number 212757-14-7 Ensure the D-isomer is verified via Certificate of Analysis (CoA) prior to use[1][2].
Physical Form Solid (Melting Point: 149-151 °C) Fine powder presents an inhalation and aerosolization risk during weighing[9].
Hazard Classification Xi (Irritant) Directly irritating to eyes, respiratory system, and skin[7].
Risk Statements R36/37/38 Mandates comprehensive barrier protection for all exposed mucosa and dermal layers[7][8].

| Safety Statements | S26, S36 | Requires immediate access to an eyewash station and the use of suitable protective clothing[7]. |

Personal Protective Equipment (PPE) Requirements

A robust safety protocol relies on causality—understanding why specific equipment is chosen. The following PPE is mandatory for all laboratory personnel:

  • Hand Protection (Nitrile Gloves, >0.11 mm thickness): Causality: Bromide salts are hygroscopic and can draw moisture from the skin, leading to severe contact dermatitis. Nitrile provides a superior chemical barrier against aqueous and solid salt permeation compared to latex, preventing moisture transfer and chemical exposure.

  • Eye Protection (ANSI Z87.1 Chemical Goggles): Causality: The R36 classification indicates severe eye irritation potential[7]. Standard safety glasses with side shields are insufficient against the fine, aerosolized dust of sulfonium salts. Unvented or indirectly vented goggles are required.

  • Body Protection (Flame-Retardant Lab Coat with Knit Cuffs): Causality: Knit cuffs prevent the accidental sweeping of powder from the analytical balance and ensure a tight seal with the nitrile gloves, eliminating exposed skin at the wrists.

  • Respiratory Protection (N95/P100 Respirator): Causality: While the primary engineering control is the chemical fume hood, a particulate respirator serves as a fail-safe against R37 (respiratory irritation) if a spill occurs outside the ventilated enclosure[7][8].

Operational Workflow & Handling Protocols

To maintain experimental integrity and safety, follow this step-by-step methodology for handling the compound:

Workflow Prep 1. Preparation Don PPE & Verify Fume Hood Weigh 2. Weighing Use Anti-static Spatula Prep->Weigh Dissolve 3. Dissolution Aqueous/Buffer Solvent Weigh->Dissolve Decon 4. Decontamination Wipe Down Surfaces Dissolve->Decon Waste 5. Disposal Aqueous Bromide Waste Decon->Waste

Step-by-step operational workflow for handling D-Methionine methylsulfonium bromide.

Step-by-Step Methodology:

  • Preparation & Engineering Controls: Verify that the chemical fume hood is operational with a face velocity between 80-100 FPM. Don all required PPE before opening the primary container.

  • Weighing Protocol: Utilize an anti-static weighing boat and a grounded micro-spatula. Causality: Static charge accumulation can cause the fine powder of D-Methionine methylsulfonium bromide to aerosolize abruptly, exponentially increasing the inhalation risk.

  • Dissolution: Transfer the weighed solid directly into the target aqueous buffer (e.g., PBS or sterile water) within the fume hood. The compound is highly water-soluble; ensure complete dissolution before removing the vessel from the hood.

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with a damp, lint-free cloth. Causality: Dry wiping or sweeping will resuspend the irritant dust into the breathing zone. Moisture suppresses dust formation.

  • Waste Segregation: Collect all liquid waste in a designated, clearly labeled "Aqueous Bromide Waste" container.

Spill Response & Disposal Plan

  • Solid Spills: In the event of a powder spill, do not dry sweep. Cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the material into a hazardous waste container using a non-sparking tool. Wash the area with copious amounts of water.

  • Disposal: D-Methionine methylsulfonium bromide must be disposed of as hazardous chemical waste in accordance with local environmental regulations. Do not flush bromide salts down the sink. In wastewater, bromide can react with strong oxidizers (like chlorine used in water treatment) to generate toxic brominated disinfection byproducts.

References

  • Title: Pharmaceutical Compounds: D-Methionine methylsulfonium bromide Source: UK Chemical Suppliers URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Methionine methylsulfonium bromide
Reactant of Route 2
D-Methionine methylsulfonium bromide
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